molecular formula C7H5O6-3 B1265262 (2E)-but-2-ene-1,2,3-tricarboxylate

(2E)-but-2-ene-1,2,3-tricarboxylate

Katalognummer: B1265262
Molekulargewicht: 185.11 g/mol
InChI-Schlüssel: NUZLRKBHOBPTQV-ONEGZZNKSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-but-2-ene-1,2,3-tricarboxylate is tricarboxylate anion of of (2E)-but-2-ene-1,2,3-tricarboxylic acid. It is a conjugate base of a (2E)-but-2-ene-1,2,3-tricarboxylic acid.

Eigenschaften

Molekularformel

C7H5O6-3

Molekulargewicht

185.11 g/mol

IUPAC-Name

(E)-but-2-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3+

InChI-Schlüssel

NUZLRKBHOBPTQV-ONEGZZNKSA-K

Isomerische SMILES

C/C(=C(/CC(=O)[O-])\C(=O)[O-])/C(=O)[O-]

Kanonische SMILES

CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

The Role of trans-2-Methylaconitate in the Methylcitrate Cycle: Anaplerosis, Pathogenesis, and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While the canonical Krebs (TCA) cycle is the central hub of cellular respiration, it requires continuous replenishment of its intermediates—a process known as anaplerosis. In many bacteria and fungi, the metabolism of odd-chain fatty acids, branched-chain amino acids, and host-derived cholesterol generates propionyl-CoA. If left unchecked, propionyl-CoA competitively inhibits critical enzymes like pyruvate dehydrogenase and citrate synthase, leading to metabolic toxicity.

To detoxify propionyl-CoA and harness it for energy, these organisms utilize the methylcitrate cycle (MCC) , a specialized anaplerotic shunt that intimately intersects with the Krebs cycle. Within a specific evolutionary variant of this pathway, trans-2-methylaconitate emerges as a critical, transient intermediate. This whitepaper explores the biochemical causality, structural biology, and experimental methodologies surrounding trans-2-methylaconitate, providing a comprehensive guide for researchers and drug development professionals targeting microbial metabolism.

The Biochemical Paradigm: Bridging Propionate Metabolism and the TCA Cycle

The primary function of the methylcitrate cycle is to assimilate propionyl-CoA by condensing it with oxaloacetate (a TCA cycle intermediate) to form 2-methylcitrate. Ultimately, this pathway cleaves the carbon backbone to yield pyruvate and succinate. The generated succinate is fed directly back into the Krebs cycle, effectively replenishing the oxaloacetate consumed in the first step while providing a net gain of carbon for gluconeogenesis and energy production1[1].

The Evolutionary Bottleneck: Why trans-2-Methylaconitate Exists

In the classical MCC (e.g., in E. coli), the enzyme PrpD directly dehydrates 2-methylcitrate to cis-2-methylaconitate2[2]. However, in organisms such as Shewanella oneidensis and Mycobacterium tuberculosis, this step is split due to evolutionary divergence.

These organisms utilize an Fe-S cluster-dependent dehydratase called AcnD . Instead of producing the cis isomer, AcnD dehydrates 2-methylcitrate to form trans-2-methylaconitate (often structurally referenced as 4-methyl-cis-aconitate in specific crystallographic literature)3[3].

Because the downstream housekeeping enzyme, aconitase (AcnB), is strictly stereospecific and cannot hydrate the trans isomer, the pathway would biologically stall, leading to toxic intermediate accumulation. To resolve this, these organisms co-evolved PrpF , a dedicated isomerase that converts trans-2-methylaconitate into the AcnB-compatible cis-2-methylaconitate4[4].

G Prop Propionyl-CoA MC 2-Methylcitrate Prop->MC PrpC (Synthase) OAA Oxaloacetate (TCA Cycle) OAA->MC PrpC (Synthase) TransAcon trans-2-Methylaconitate MC->TransAcon AcnD (Dehydratase) CisAcon cis-2-Methylaconitate TransAcon->CisAcon PrpF (Isomerase) Iso 2-Methylisocitrate CisAcon->Iso AcnB (Aconitase) Pyr Pyruvate Iso->Pyr PrpB (Lyase) Succ Succinate (TCA Cycle) Iso->Succ PrpB (Lyase)

Fig 1: The AcnD/PrpF-dependent Methylcitrate Cycle bridging propionate metabolism and the TCA cycle.

Pathophysiological Significance & Drug Discovery Potential

The reliance on the AcnD/PrpF pathway makes it a highly attractive target for antimicrobial drug development. Intracellular pathogens like Mycobacterium tuberculosis rely heavily on the degradation of host cholesterol for survival within macrophages. This cholesterol degradation generates massive amounts of propionyl-CoA5[5].

If PrpF is inhibited, trans-2-methylaconitate cannot be isomerized. The resulting accumulation of upstream intermediates (like 2-methylcitrate and propionyl-CoA) exerts a toxic effect on the pathogen by inhibiting pyruvate dehydrogenase and blocking gluconeogenesis. Because humans do not possess the PrpF enzyme (relying instead on vitamin B12-dependent mutases for propionate metabolism), PrpF inhibitors offer a high therapeutic index with minimal off-target host toxicity.

Quantitative Data Summaries

To facilitate assay design and structural targeting, the following tables summarize the core enzymatic parameters and structural properties of the AcnD/PrpF system.

Table 1: Key Enzymes in the AcnD/PrpF-dependent Methylcitrate Cycle
Enzyme NameGeneEC NumberSubstrateProductRole in Anaplerosis
2-Methylcitrate Synthase prpC2.3.3.5Propionyl-CoA + OAA2-MethylcitrateInitiates TCA shunt
2-Methylcitrate Dehydratase acnD4.2.1.1172-Methylcitratetrans-2-MethylaconitateGenerates trans-isomer
2-Methylaconitate Isomerase prpF5.3.3.7trans-2-Methylaconitatecis-2-MethylaconitateStereochemical correction
Aconitase acnB4.2.1.3cis-2-Methylaconitate2-MethylisocitratePrepares for cleavage
2-Methylisocitrate Lyase prpB4.1.3.302-MethylisocitratePyruvate + SuccinateTCA cycle replenishment
Table 2: Kinetic and Structural Properties of PrpF
PropertyValueMechanistic Significance
Cofactor Requirement None (Non-PLP dependent)Relies entirely on acid-base catalysis via active site residues.
Key Catalytic Residue Lys73Acts as the primary base for proton abstraction at the C2-C3 bond.
Structural Fold Diaminopimelate epimerase-likeDemonstrates evolutionary repurposing of racemase/epimerase scaffolds.
Substrate Specificity trans-2-methylaconitateStrictly recognizes the trans-isomer to prevent reverse pathway flux.

Experimental Workflows: In Vitro Validation of PrpF Activity

To study the role of trans-2-methylaconitate and screen potential PrpF inhibitors, researchers must utilize a self-validating in vitro system. The following protocol details the causality behind each step to ensure robust, reproducible isolation of the trans and cis isomers.

Workflow Step1 1. Protein Purification (AcnD & PrpF) Step2 2. Fe-S Reconstitution (Anaerobic) Step1->Step2 Step3 3. Enzymatic Reaction (2-MC Substrate) Step2->Step3 Step4 4. Acid Quenching (pH 2.9) Step3->Step4 Step5 5. HPLC Separation (Isomer Detection) Step4->Step5

Fig 2: Self-validating in vitro workflow for isolating and assaying AcnD and PrpF isomerase activity.

Step-by-Step Methodology
  • Recombinant Expression & Purification: Express AcnD and PrpF in E. coli BL21(DE3) cells. Purify using Ni-NTA affinity chromatography. Causality: High-purity enzymes are required to prevent background E. coli PrpD contamination, which would bypass the trans isomer entirely.

  • Anaerobic Fe-S Cluster Reconstitution (Critical Step): Incubate AcnD with ferrous ammonium sulfate and L-cysteine inside an anaerobic chamber. Causality: AcnD is an iron-sulfur cluster-dependent dehydratase. Exposure to oxygen leads to the rapid oxidation and degradation of the [4Fe-4S] cluster, rendering the enzyme catalytically dead.

  • Enzymatic Reaction Setup: In a 1 mL reaction mixture containing 20 mM Tris-HCl (pH 7.5), combine 0.4 mM 2-methylcitrate, 20 μg of reconstituted AcnD, and 50 μg of PrpF. Incubate at room temperature for 2 hours.

    • Self-Validating Control: Run a parallel reaction omitting PrpF. This will cause a deliberate accumulation of trans-2-methylaconitate, proving AcnD's specific dehydratase activity.

  • Acid Quenching: Quench the reaction by adding 100 μL of 1 M sodium phosphate (pH 2.9) or 0.1% formic acid. Causality: Aconitate isomers are highly prone to spontaneous, non-enzymatic interconversion at physiological pH. Acid quenching instantly protonates the carboxylate groups, locking the stereochemistry for accurate quantification.

  • HPLC Analysis: Inject the quenched samples onto a C18 reverse-phase HPLC column. Monitor absorbance at 210 nm. The trans-2-methylaconitate and cis-2-methylaconitate isomers will elute at distinct retention times, allowing for the calculation of PrpF isomerase kinetics.

References

  • Global Transcription Analysis of Krebs Tricarboxylic Acid Cycle Mutants. Source: nih.gov.
  • First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis. Source: acs.org.
  • Loving the poison: The methylcitrate cycle and bacterial pathogenesis. Source: researchgate.net.
  • Crystal structure of methylaconitate isomerase PrpF from Shewanella oneidensis. Source: rcsb.org.
  • The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate. Source: nih.gov.

Sources

2-Methyl-trans-aconitate: Discovery, Mechanistic Paradigms, and the AcnD/PrpF Axis in the Methylcitrate Cycle

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For decades, the catabolism of propionate in bacteria was thought to proceed via a rigid, highly conserved set of enzymatic steps. However, the discovery of 2-methyl-trans-aconitate as an obligate, transient intermediate in a modified 2-methylcitric acid cycle (2-MCC) unveiled a remarkable evolutionary divergence in microbial metabolism. This whitepaper provides an in-depth technical analysis of 2-methyl-trans-aconitate, exploring its discovery, the structural mechanics of its isomerization, and the self-validating experimental protocols required to study the AcnD/PrpF enzymatic axis.

Introduction: The Evolution of Propionate Catabolism

Propionate is a short-chain fatty acid that is highly toxic to bacteria if allowed to accumulate intracellularly. To assimilate propionate into central carbon metabolism, most bacteria and fungi utilize the 2-methylcitric acid cycle (2-MCC) [1]. In the canonical pathway established in Salmonella enterica, propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate. This intermediate is then directly dehydrated by the cofactor-less enzyme PrpD to yield 2-methyl-cis-aconitate.

However, genomic and biochemical analyses revealed a divergent evolutionary strategy in species such as Shewanella oneidensis and the opportunistic pathogen Pseudomonas aeruginosa[2]. These organisms lack the prpD gene. Instead, they utilize a specialized two-enzyme system—AcnD and PrpF—to achieve the same metabolic endpoint, introducing 2-methyl-trans-aconitate as a critical intermediate [3].

The Discovery and History of 2-Methyl-trans-aconitate

The existence of 2-methyl-trans-aconitate in biological systems was initially a biochemical puzzle. Early characterizations of the 2-MCC assumed a direct conversion to the cis-isomer, as only 2-methyl-cis-aconitate can serve as a substrate for the downstream hydratase, AcnB (aconitase)[4].

The paradigm shifted when researchers identified that AcnD, an iron-sulfur [4Fe-4S] cluster-containing enzyme, acts as a stereospecific 2-methylcitrate dehydratase[5]. Unlike PrpD, AcnD catalyzes the dehydration of (2S,3S)-2-methylcitrate to yield exclusively the trans isomer of 2-methylaconitate [3]. Because the trans isomer is a dead-end metabolite that cannot be hydrated by canonical aconitases, the cycle required a dedicated isomerase.

In 2007, Garvey et al. solved the three-dimensional crystal structure of the PrpF protein from S. oneidensis at 2.0 Å resolution, definitively proving its function as a 2-methylaconitate cis-trans isomerase (EC 5.3.3.7) [6]. This discovery cemented 2-methyl-trans-aconitate's place in history not as a mere metabolic byproduct, but as a tightly regulated intermediate in a highly specialized catabolic pathway.

Mechanistic Insights: Cis-Trans Isomerization by PrpF

PrpF is a fascinating enzyme because it catalyzes a non-PLP-dependent isomerization[6]. The conversion of 2-methyl-trans-aconitate to 2-methyl-cis-aconitate cannot proceed via a simple allylic rearrangement, as bond migration would erroneously yield 4-methylaconitate [3].

Instead, structural and kinetic data suggest that PrpF utilizes a base-catalyzed proton abstraction mechanism coupled with a rotation about the C2-C3 bond of 2-methyl-trans-aconitate[6].

Causality in Enzyme Architecture: The active site of PrpF contains a critical lysine residue, Lys73. Because the enzyme requires only a single catalytic acid/base for this rotational mechanism (rather than the two required for an allylic rearrangement), Lys73 acts as the sole polyprotic base responsible for proton abstraction [3].

G PropionylCoA Propionyl-CoA + Oxaloacetate MC (2S,3S)-2-Methylcitrate PropionylCoA->MC PrpC (Synthase) TransAcon 2-Methyl-trans-aconitate (Transient Intermediate) MC->TransAcon AcnD (Dehydratase) CisAcon 2-Methyl-cis-aconitate TransAcon->CisAcon PrpF (Isomerase) IsoCit 2-Methylisocitrate CisAcon->IsoCit AcnB (Hydratase) Pyruvate Pyruvate + Succinate IsoCit->Pyruvate PrpB (Lyase)

Figure 1: The modified 2-methylcitric acid cycle featuring the AcnD/PrpF axis.

Experimental Methodologies: Isolating and Characterizing 2-Methyl-trans-aconitate

To study the AcnD/PrpF axis, researchers must employ rigorous, self-validating biochemical assays. The following protocol details the in vitro reconstitution of 2-methyl-trans-aconitate synthesis and its subsequent isomerization.

Step-by-Step Self-Validating Protocol:

  • Anaerobic Protein Purification: Causality: AcnD contains an oxygen-sensitive [4Fe-4S] cluster[5]. Exposure to ambient oxygen leads to the rapid oxidative degradation of the cluster, rendering AcnD inactive. Therefore, cell lysis, Ni-NTA affinity chromatography, and dialysis must be performed in an anaerobic glove box (<2 ppm O₂) using thoroughly degassed buffers.

  • Substrate Incubation (Dehydration): Incubate 1 mM (2S,3S)-2-methylcitrate with 5 µM purified AcnD in 50 mM Tris-HCl (pH 7.5) at 37°C. Causality: The reaction is monitored via HPLC-UV at 210 nm. The formation of the conjugated double bond in 2-methyl-trans-aconitate results in a strong absorbance peak at this wavelength, allowing real-time kinetic tracking.

  • Isomerization Assay: Introduce 2 µM of wild-type PrpF to the reaction mixture. Trustworthiness & Validation: Always run a parallel control using a PrpF(Lys73Ala) mutant. The mutant will fail to shift the HPLC peak, validating that the trans-to-cis conversion is strictly enzyme-mediated and not a spontaneous chemical equilibrium shift.

  • Coupled Hydratase Validation: Add purified AcnB (aconitase) to the quenched reaction. Trustworthiness & Validation: AcnB specifically hydrates the cis-isomer. The rapid disappearance of the cis-isomer peak and the emergence of 2-methylisocitrate confirms the stereochemical fidelity of the PrpF product. If the peak remains unchanged, the product is an off-target isomer (e.g., 4-methylaconitate), establishing a strict self-validating checkpoint for the pathway.

Workflow Step1 1. Protein Expression Overexpress AcnD/PrpF in E. coli Purify via Ni-NTA affinity Step2 2. Substrate Incubation Incubate (2S,3S)-2-methylcitrate with AcnD (Anaerobic) to yield trans-isomer Step1->Step2 Step3 3. Isomerization Assay Add PrpF (Wild-type vs. Lys73Ala mutant) Track conversion to cis-isomer Step2->Step3 Step4 4. HPLC-UV Analysis Quench with 0.1% formic acid Monitor absorbance at 210 nm Step3->Step4

Figure 2: Self-validating experimental workflow for characterizing PrpF isomerase activity.

Quantitative Data: Kinetic and Structural Parameters

To facilitate comparative analysis for enzyme engineering or drug targeting, the kinetic and structural parameters of the AcnD/PrpF system are summarized below.

ParameterAcnD (Dehydratase)PrpF (Isomerase)
EC Number EC 4.2.1.117[7]EC 5.3.3.7[8]
Substrate (2S,3S)-2-Methylcitrate2-Methyl-trans-aconitate
Product 2-Methyl-trans-aconitate2-Methyl-cis-aconitate
Cofactor Requirement [4Fe-4S] Cluster[5]None (Non-PLP dependent)[6]
Key Catalytic Residue Cysteine motifs (cluster binding)Lys73 (Proton abstraction)[3]
Structural Fold Aconitase-likeDiaminopimelate epimerase-like[6]
Known Inhibitors Ferricyanide, EDTA[5]N/A
Implications for Drug Development and Pathogenesis

The 2-MCC is not merely a metabolic curiosity; it is a critical virulence factor. In pathogens like Pseudomonas aeruginosa, the assimilation of organic acids (like propionate) from the host environment is essential for survival and proliferation during severe infections, such as those occurring in cystic fibrosis lungs [2].

Furthermore, the accumulation of 2-methylcitrate or its immediate downstream derivatives is highly toxic to bacterial cells[9]. By designing small-molecule inhibitors that specifically target the active site of PrpF (e.g., covalently modifying Lys73), drug developers could induce the toxic accumulation of 2-methyl-trans-aconitate. Because PrpF is highly conserved in specific pathogenic lineages but entirely absent in human metabolism, it represents a highly promising, unexploited target for novel antimicrobial therapeutics.

References
  • Reddick, J. J., et al. (2017). "First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168." Biochemistry, 56(42), 5698-5711. URL:[Link]

  • Dolan, S. K., et al. (2022). "Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism." mBio, 13(6), e0254122. URL:[Link]

  • Garvey, G. S., Rocco, C. J., Escalante-Semerena, J. C., & Rayment, I. (2007). "The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function." Protein Science, 16(7), 1274-1284. URL:[Link]

  • Grimek, T. L., & Escalante-Semerena, J. C. (2004). "The acnD genes of Shewanella oneidensis and Vibrio cholerae encode a new Fe/S-dependent 2-methylcitrate dehydratase enzyme that requires prpF function in vivo." Journal of Bacteriology, 186(14), 4543-4550. URL:[Link]

Sources

Natural Occurrence and Mechanistic Enzymology of 2-Methyl-trans-aconitate

Author: BenchChem Technical Support Team. Date: April 2026

A Systems-Level Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Methyl-trans-aconitate is a transient, stereospecific tricarboxylic acid intermediate central to the 2-methylcitric acid cycle (2-MCC). The 2-MCC is the primary metabolic route for propionate catabolism in a wide array of microorganisms, including opportunistic human pathogens and environmental bacteria[1][2]. While classical biochemical models of the 2-MCC rely on a single dehydratase (PrpD) to convert 2-methylcitrate into 2-methyl-cis-aconitate, an alternative evolutionary shunt utilizes a two-enzyme system (AcnD and PrpF) that specifically routes carbon flux through the trans isomer[1].

Understanding the natural occurrence, biosynthetic regulation, and precise analytical detection of 2-methyl-trans-aconitate provides crucial insights into microbial metabolic plasticity. For drug development professionals, targeting this specific isomerase/dehydratase network offers a novel vector for antimicrobial therapies against pathogens like Pseudomonas aeruginosa that rely on propionate assimilation during infection[2][3].

Biosynthetic Pathways & Natural Occurrence

The 2-Methylcitric Acid Cycle (2-MCC) Divergence

Propionate is a naturally occurring short-chain fatty acid abundant in the human gut and soil environments. While it is a valuable carbon source, intracellular accumulation of propionate is highly toxic to bacteria[2]. To utilize it, bacteria activate propionate to propionyl-CoA, which is then condensed with oxaloacetate to form 2-methylcitrate[4]. At this juncture, the pathway diverges based on the organism's genetic repertoire:

  • The Canonical PrpD Pathway: In organisms like Escherichia coli and Bacillus subtilis, the enzyme PrpD (or MmgE) catalyzes the dehydration of 2-methylcitrate. While historically thought to exclusively produce 2-methyl-cis-aconitate, recent biochemical characterizations reveal that PrpD lacks strict stereospecificity, yielding a mixture of both (E)- and (Z)-2-methylaconitate (trans and cis isomers)[4][5].

  • The AcnD/PrpF Shunt: In organisms such as Shewanella oneidensis, Vibrio cholerae, and Pseudomonas aeruginosa, PrpD is absent. Instead, the aconitase-like enzyme AcnD (EC 4.2.1.117) stereospecifically dehydrates (2S,3S)-2-methylcitrate to exclusively form 2-methyl-trans-aconitate [1][6]. Because the downstream enzyme, aconitase (AcnB), strictly requires the cis isomer to produce 2-methylisocitrate, the trans isomer must be converted. This is achieved by PrpF (EC 5.2.1.B4), a dedicated 2-methyl-cis-aconitate isomerase[1][7].

Natural Occurrence in Environmental and Host Microbiomes

Due to its role as a metabolic intermediate, 2-methyl-trans-aconitate is naturally found in environments characterized by active propionate degradation:

  • Geological Exometabolomes: Untargeted exometabolomics of dissolved organic matter in the hyperalkaline groundwaters of the Samail Ophiolite (Oman) detected high relative abundances of 2-methyl-trans-aconitate. Its presence is strongly correlated with microbial communities engaging in propanoate degradation and methanogenesis in these extreme, actively serpentinizing environments[8][9].

  • Human Gut Microbiota: In the human colon, cross-feeding networks among gut microbiota generate short-chain fatty acids. Dietary supplementation of xylitol has been shown to enrich the production of propionate-pathway metabolites, significantly elevating the natural occurrence of 2-methyl-trans-aconitate in the intestinal metabolome[10].

Mechanistic Enzymology

The enzymatic generation and consumption of 2-methyl-trans-aconitate are governed by strict structural causality.

  • AcnD (2-methylcitrate dehydratase): AcnD is an iron-sulfur [4Fe-4S] cluster-containing enzyme[6]. The geometry of its active site forces the dehydration of 2-methylcitrate to proceed via a specific stereochemical route, exclusively yielding the trans configuration of the double bond[1][6].

  • PrpF (2-methylaconitate isomerase): PrpF belongs to a larger protein superfamily that includes diaminopimelate epimerases and phenazine biosynthesis enzymes (PhzF)[11]. High-resolution crystal structures (1.22 Å) of PrpF complexed with trans-aconitate reveal a highly specific active site where a single catalytic acid/base residue (Lys73) mediates the isomerization[1][12]. The reaction cannot proceed via an allylic rearrangement (which would yield 4-methylaconitate); rather, PrpF facilitates a direct geometric isomerization from trans to cis, enabling the cycle to continue[1][13].

G Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA PrpE Methylcitrate (2S,3S)-2-Methylcitrate PropionylCoA->Methylcitrate PrpC (+ Oxaloacetate) TransAconitate 2-Methyl-trans-aconitate (AcnD Product) Methylcitrate->TransAconitate AcnD (Alternative) CisAconitate 2-Methyl-cis-aconitate (PrpD Product) Methylcitrate->CisAconitate PrpD (Canonical) TransAconitate->CisAconitate PrpF (Isomerase) Methylisocitrate 2-Methylisocitrate CisAconitate->Methylisocitrate AcnB Pyruvate Pyruvate + Succinate Methylisocitrate->Pyruvate PrpB

The 2-MCC Pathway highlighting the AcnD/PrpF shunt for 2-methyl-trans-aconitate.

Quantitative Data Summaries

Table 1: Comparison of 2-Methylcitrate Dehydratases

Enzyme EC Number Organism Examples Primary Product Cofactor Requirement
PrpD 4.2.1.79 E. coli, S. enterica, B. subtilis 2-methyl-cis-aconitate (mixed) None

| AcnD | 4.2.1.117 | S. oneidensis, P. aeruginosa | 2-methyl-trans-aconitate |[4Fe-4S] cluster |

Table 2: Natural Occurrence Contexts

Environment Source/Condition Biological Role
Geological Groundwater Samail Ophiolite (Hyperalkaline fluids) Exometabolome intermediate in methanogenesis/propanoate degradation
Human Gut Microbiome Intestinal flora with Xylitol supplementation Cross-feeding metabolite during enhanced propionate synthesis

| Pathogenic Biofilms | P. aeruginosa lung infections (CF patients) | Carbon assimilation intermediate from host-derived lipids |

Experimental Protocols: Extraction and LC-MS/MS Detection

To study 2-methyl-trans-aconitate, researchers must prevent the spontaneous or enzymatic interconversion of the trans and cis isomers during extraction. The following protocol is a self-validating system designed for high-fidelity metabolite preservation.

Step-by-Step Methodology:

  • Cultivation & Induction: Culture the target strain (e.g., P. aeruginosa PAO1 or S. oneidensis MR-1) in minimal media supplemented with 20 mM propionate as the sole carbon source to induce the 2-MCC operon[2].

  • Metabolic Quenching: Rapidly harvest cells at mid-log phase (OD600 ~0.5) by plunging the culture into a pre-chilled (-80°C) methanol/water mixture (60:40 v/v).

    • Causality: Immediate temperature reduction and solvent shock halt all enzymatic activity instantly, preventing the PrpF-mediated conversion of the trans isomer to the cis isomer during sample handling.

  • Lysis and Extraction: Subject the quenched cells to 5 cycles of freeze-thaw in liquid nitrogen, followed by ultrasonication on ice. Centrifuge at 15,000 x g for 20 minutes at 4°C to precipitate proteins and cell debris.

  • Chromatographic Separation: Inject the supernatant onto a Bio-Rad Aminex® HPX-87H ion exclusion column.

    • Causality: Standard reverse-phase C18 columns fail to resolve highly polar, small organic acids. The Aminex HPX-87H column, developed isocratically with 5 mM H2SO4 as the mobile phase, separates the cis and trans isomers based on their distinct pKa values and hydrodynamic radii[1][14]. This self-validates the extraction by ensuring distinct peaks for each isomer.

  • Mass Spectrometry: Detect the eluent using negative-ion mode ESI-MS/MS. 2-methyl-trans-aconitate yields a precursor ion [M-H]- at m/z 187.02.

Workflow Step1 1. Bacterial Cultivation (Propionate as sole C-source) Step2 2. Quenching & Extraction (Cold Methanol/Water) Step1->Step2 Step3 3. Protein Precipitation & Centrifugation Step2->Step3 Step4 4. LC-MS/MS Analysis (Aminex HPX-87H Column) Step3->Step4 Step5 5. Data Processing (Isomer Differentiation) Step4->Step5

Experimental workflow for the extraction and LC-MS/MS detection of isomers.

References

  • Rocco CJ, Wetterhorn KM, Garvey GS, Rayment I, Escalante-Semerena JC. "The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle." PLOS One (2017).[Link]

  • Dolan SK, et al. "Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism." mBio (2022).[Link]

  • Seyler LM, et al. "An untargeted exometabolomics approach to characterize dissolved organic matter in groundwater of the Samail Ophiolite." Frontiers in Microbiology (2023).[Link]

  • Reddick JJ, et al. "First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168." Biochemistry (2017).[Link]

  • Mavrodi DV, et al. "Diversity and Evolution of the Phenazine Biosynthesis Pathway." Applied and Environmental Microbiology (2010).[Link]

  • Xiang S, et al. "Xylitol enhances synthesis of propionate in the colon via cross-feeding of gut microbiota." National Institutes of Health (NIH PMC) (2021).[Link]

Sources

(2E)-but-2-ene-1,2,3-tricarboxylate CAS number and identification

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to (2E)-but-2-ene-1,2,3-tricarboxylate: Chemical Identification, Metabolic Role, and Analytical Workflows

Chemical Identity and CAS Registration Nuances

The compound (2E)-but-2-ene-1,2,3-tricarboxylate , widely referred to in biochemical literature as trans-2-methylaconitate , is a highly polar, transient tricarboxylic acid intermediate. Accurate identification of this molecule is critical for researchers targeting propionate metabolism in microbial pathogens.

A frequent point of confusion in chemical sourcing and database management is the assignment of its CAS Registry Number. Because the free acid of the trans-isomer is prone to rapid geometric isomerization and is difficult to isolate in a stable commercial form, it does not share the ubiquitous catalog presence of its geometric sibling.

  • The cis-Isomer: The (2Z)-isomer (cis-2-methylaconitate) is commercially stable and formally registered under CAS 6061-93-4 [1].

  • The trans-Isomer: The (2E)-isomer is most reliably tracked in cheminformatics databases via its PubChem CID 25244861 (for the tricarboxylate anion) and CID 5799461 (for the fully protonated acid)[2]. When required for synthetic standards, it is typically stabilized and registered as a trimethyl ester derivative under CAS 4271-99-2 [3].

Biological Significance: The 2-Methylcitrate Cycle

In drug development, targeting the 2-methylcitrate cycle is an emerging strategy against pathogens like Mycobacterium tuberculosis, which rely on this pathway to detoxify propionate derived from the breakdown of host odd-chain fatty acids.

The stereochemistry of but-2-ene-1,2,3-tricarboxylate is the linchpin of this pathway. The enzyme 2-methylcitrate dehydratase (AcnD, EC 4.2.1.117) catalyzes the dehydration of (2S,3S)-2-methylcitrate[4]. Causality of Isomerization: AcnD is strictly stereospecific, exclusively yielding the (2E)-isomer (trans-2-methylaconitate). However, the downstream enzyme, aconitase (AcnB), strictly requires the (2Z)-isomer (cis-2-methylaconitate) to proceed with hydration. This geometric mismatch necessitates the action of PrpF , a dedicated 2-methylaconitate isomerase that catalyzes the structural rearrangement from the trans to the cis conformation[5]. Inhibiting PrpF leads to a toxic accumulation of the (2E)-isomer, halting bacterial replication.

Pathway N1 (2S,3S)-2-Methylcitrate N2 (2E)-but-2-ene-1,2,3-tricarboxylate (trans-2-methylaconitate) N1->N2 AcnD (EC 4.2.1.117) Dehydration (-H2O) N3 (2Z)-but-2-ene-1,2,3-tricarboxylate (cis-2-methylaconitate) N2->N3 PrpF Isomerization N4 2-Methylisocitrate N3->N4 AcnB (EC 4.2.1.3) Hydration (+H2O)

Enzymatic conversion of 2-methylcitrate to 2-methylisocitrate via the (2E) and (2Z) intermediates.

Quantitative Data Summary

To facilitate analytical screening, the physicochemical properties distinguishing the geometric isomers are summarized below.

Table 1: Physicochemical Identifiers of 2-Methylaconitate Isomers

Feature(2E)-Isomer (trans)(2Z)-Isomer (cis)
IUPAC Name (2E)-but-2-ene-1,2,3-tricarboxylic acid(2Z)-but-2-ene-1,2,3-tricarboxylic acid
PubChem CID 5799461 (Acid) / 25244861 (Anion)3080625 (Acid)
CAS Registry Number 4271-99-2 (Trimethyl ester)6061-93-4 (Free acid)
Exact Mass (Free Acid) 188.0321 Da188.0321 Da
Precursor Ion [M-H]⁻ m/z 187.02m/z 187.02
Metabolic Role PrpF SubstratePrpF Product / AcnB Substrate

Self-Validating Analytical Protocol (LC-MS/MS)

Because (2E)-but-2-ene-1,2,3-tricarboxylate is highly polar and enzymatically labile, standard extraction methods often result in artifactual isomerization. The following self-validating LC-MS/MS workflow is engineered to preserve stereochemical integrity.

Step 1: Metabolic Quenching & Extraction

  • Action: Rapidly quench bacterial cultures by injecting them into a pre-chilled (-80°C) solution of 80:20 methanol:water.

  • Causality: The extreme cold instantaneously halts the highly active PrpF isomerase, preventing the artifactual conversion of the trans-isomer to the cis-isomer during sample handling. The high organic solvent ratio simultaneously precipitates the enzymatic proteins, locking the metabolite pool in its exact physiological state.

Step 2: Isotopic Spiking (The Self-Validation Mechanism)

  • Action: Immediately spike the lysis buffer with a known concentration of U-¹³C-labeled trans-2-methylaconitate.

  • Causality: This acts as an internal self-validating control. If the ¹³C-labeled standard undergoes any geometric isomerization during the extraction or ionization process, the ratio of ¹³C-trans to ¹³C-cis will shift, instantly alerting the analyst to sample degradation. It also dynamically corrects for matrix-induced ion suppression.

Step 3: Chromatographic Separation

  • Action: Inject the clarified extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: As a tricarboxylic acid, the analyte is highly polar and exhibits virtually zero retention on standard C18 reversed-phase columns. HILIC leverages a polar stationary phase, allowing baseline resolution between the (2E) and (2Z) isomers based solely on their subtle differences in dipole moment and spatial conformation.

Step 4: MS/MS Detection

  • Action: Utilize Electrospray Ionization (ESI) in negative ion mode, monitoring the[M-H]⁻ precursor at m/z 187.02 and the primary product ion at m/z 143.03.

  • Causality: The three carboxylate groups readily shed protons in a neutral or slightly basic mobile phase, yielding a robust negative ion signal. The transition from 187.02 to 143.03 represents a highly specific neutral loss of CO₂ (44 Da), providing high-confidence identification of the tricarboxylate backbone.

Workflow S1 1. Quenching & Extraction Cold Methanol:Water (-80°C) S2 2. Isotope Spiking Add 13C-labeled Internal Standard S1->S2 S3 3. Chromatography HILIC Column Separation S2->S3 S4 4. MS/MS Detection ESI Negative Mode (m/z 187.02) S3->S4 S5 5. Data Validation E/Z Isomer Baseline Resolution S4->S5

Self-validating LC-MS/MS analytical workflow for the identification of geometric isomers.

References

  • [2] Title: (2E)-but-2-ene-1,2,3-tricarboxylate | C7H5O6-3 | CID 25244861 - PubChem Source: nih.gov URL: [Link]

  • [4] Title: EC 4.2.1.117 - IUBMB Enzyme Nomenclature Source: qmul.ac.uk URL: [Link]

  • [5] Title: The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function - PMC Source: nih.gov URL: [Link]

  • [1] Title: Cis-2-Methylaconitate | C7H8O6 | CID 3080625 - PubChem Source: nih.gov URL: [Link]

Sources

Methodological & Application

Application Note: Robust Quantification of 2-Methyl-trans-aconitate via HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Applications: Metabolic Flux Analysis, Microbial Pathogenesis Studies, and Exometabolomics

Biological Context & Pathway Dynamics

Propionate is a ubiquitous short-chain fatty acid, yet its intracellular accumulation as propionyl-CoA is lethally toxic to microbial cells[1]. To mitigate this toxicity and utilize propionate as a carbon source, many bacteria (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis) and fungi utilize the 2-methylcitrate cycle (2-MCC)[2][3].

In this pathway, propionyl-CoA and oxaloacetate are condensed to form 2-methylcitrate, which is subsequently dehydrated to 2-methylaconitate[1]. While the primary physiological intermediate is 2-methyl-cis-aconitate, specific isomerases (such as PrpF found in Shewanella oneidensis) catalyze the interconversion between the cis and trans isomers, yielding 2-methyl-trans-aconitate[4][5]. Accurate quantification of 2-methyl-trans-aconitate is essential for characterizing mutant strains (e.g., Δ prpD, Δ prpF) and evaluating novel antimicrobial targets[1][4].

pathway Propionyl Propionyl-CoA + Oxaloacetate MC 2-Methylcitrate Propionyl->MC PrpC (Synthase) CisAcon 2-Methyl-cis-aconitate MC->CisAcon PrpD / AcnD (Dehydratase) TransAcon 2-Methyl-trans-aconitate CisAcon->TransAcon PrpF (Isomerase) IsoCit 2-Methylisocitrate CisAcon->IsoCit AcnB (Aconitase) Products Pyruvate + Succinate IsoCit->Products PrpB (Lyase)

Metabolic routing of propionyl-CoA through the 2-methylcitrate cycle and isomer formation.

Analytical Strategy & Mechanistic Rationale

Quantifying highly polar, low-molecular-weight organic acids like 2-methyl-trans-aconitate presents distinct chromatographic challenges. This protocol employs a dual-modality approach, allowing researchers to choose the method best suited to their matrix complexity and sensitivity requirements.

The Causality Behind the Chromatography
  • HPLC-UV via Ion-Exclusion: 2-methyl-trans-aconitate possesses a conjugated double bond, providing a distinct UV absorption maximum at 240 nm[4][6]. Because it is a highly polar tricarboxylic acid, standard reversed-phase chromatography results in poor retention. Ion-exclusion chromatography using a sulfonated divinylbenzene-styrene copolymer column (e.g., Bio-Rad Aminex HPX-87H) is the gold standard[4]. By using a dilute strong acid (5 mM H 2​ SO 4​ ) as the mobile phase, the carboxylate groups of the analyte are protonated. This suppresses ionization and allows robust retention based on size exclusion, ion exclusion, and hydrophobic partitioning[4].

  • UPLC-MS/MS via Ion-Pairing: For complex biological matrices (e.g., exometabolomics) where UV detection lacks specificity, LC-MS/MS is required[7]. To retain the polar 2-methyl-trans-aconitate on a C18 column, ion-pairing agents like tetrabutylammonium (TBA) are added to the mobile phase[7]. Negative electrospray ionization (ESI-) is highly effective due to the ready deprotonation of the carboxylic acid moieties, yielding a precursor ion at m/z 187[8].

Experimental Protocols

Protocol A: Intracellular Metabolite Extraction

A self-validating extraction system must halt metabolism instantaneously to prevent artificial isomer interconversion.

  • Quenching: Rapidly harvest 5 mL of bacterial culture (OD 600​ ~ 0.8) and inject directly into 10 mL of pre-chilled (-80 °C) 60% methanol to instantly halt enzymatic activity.

  • Pelleting: Centrifuge at 10,000 × g for 5 minutes at -4 °C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v, pre-chilled to -20 °C).

  • Lysis: Transfer to a tube containing 0.1 mm Zirconia beads. Process in a bead beater at 6800 rpm for 8 cycles (30 s on, 45 s off) at 2 °C[3].

  • Clarification: Centrifuge the lysate at 15,000 × g for 10 minutes at 4 °C.

  • Filtration: Pass the supernatant through a 0.2 µm nylon Spin-X HPLC filter tube prior to injection[3].

Protocol B: Routine Quantification via HPLC-UV

Ideal for in vitro enzyme assays (e.g., PrpD/PrpF kinetics) and high-concentration intracellular pools.

  • System Setup: Equip the HPLC with a Bio-Rad Aminex HPX-87H column (300 × 7.8 mm) and a UV/Vis diode array detector[4].

  • Mobile Phase: Prepare 5 mM H 2​ SO 4​ in ultrapure water. Degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min (Isocratic)

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

  • Detection: Monitor absorbance at 240 nm (primary for the double bond) and 210 nm (secondary for general organic acids)[4][6].

  • Validation: Run a commercial standard of 2-methyl-trans-aconitate to establish the retention time (typically ~7.5 - 8.5 min depending on exact dead volume)[9].

Protocol C: High-Sensitivity Quantification via UPLC-MS/MS

Ideal for trace exometabolomics and complex environmental samples.

  • System Setup: Equip a quadrupole time-of-flight (QToF) or triple quadrupole MS with an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 50 mm)[7].

  • Mobile Phases:

    • Solvent A: 10 mM Tetrabutylammonium (TBA) and 15 mM acetic acid in 97:3 Water:Methanol[7].

    • Solvent B: 100% Methanol[7].

  • Gradient Elution:

    • 0.0 - 9.0 min: Linear gradient from 0.1% B to 99.0% B[7].

    • 9.0 - 12.0 min: Hold at 99.0% B[7].

    • 12.0 - 15.0 min: Re-equilibrate at 0.1% B[7].

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 450 °C

    • MRM Transition: m/z 187.0 143.0 (Precursor [M-H] corresponding to C 7​ H 8​ O 6​ )[8].

workflow cluster_analysis Chromatographic Analysis Modalities S1 1. Rapid Quenching (Cold Methanol, -80°C) S2 2. Cell Lysis & Extraction (Bead Beating) S1->S2 S3 3. Protein Precipitation & Centrifugation S2->S3 S4 4. Filtration (0.2 µm Nylon Spin-X) S3->S4 UV HPLC-UV (Aminex HPX-87H, 5mM H2SO4) Detection: 240 nm S4->UV Routine / High Conc. MS UPLC-MS/MS (BEH C18, TBA/Acetic Acid) Detection: ESI(-) S4->MS Trace / High Sens.

Sample preparation and dual-modality analytical workflow for 2-methyl-trans-aconitate.

Quantitative Data & System Suitability

To ensure the trustworthiness of the analytical run, system suitability criteria must be met. Below is a summary of the expected quantitative parameters for both methodologies based on validated metabolomic frameworks.

Table 1: Chromatographic and Detection Parameters for 2-Methyl-trans-aconitate

ParameterHPLC-UV MethodUPLC-MS/MS Method
Analytical Column Bio-Rad Aminex HPX-87HAcquity UPLC BEH C18
Separation Mechanism Ion-Exclusion / Size ExclusionReversed-Phase with Ion-Pairing
Mobile Phase 5 mM H 2​ SO 4​ (Isocratic)TBA/Acetic Acid in H 2​ O / MeOH (Gradient)
Detection Mode UV Absorbance at 240 nmESI(-) MRM (m/z 187 143)
Limit of Detection (LOD) ~ 1.5 µM~ 0.05 µM
Limit of Quantitation (LOQ) ~ 5.0 µM~ 0.15 µM
Linear Dynamic Range 5 µM – 5 mM0.15 µM – 100 µM

Note: Retention times are highly dependent on system dead volume and exact column dimensions. Always run a commercially available 2-methyl-trans-aconitate standard alongside biological samples to confirm peak identity[9].

References

  • PLOS One : The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle. URL:[Link]

  • Frontiers in Microbiology : Propionate metabolism in Desulfurella acetivorans. URL:[Link]

  • NIH / PMC : Propionate metabolism in Desulfurella acetivorans. URL:[Link]

  • mBio (ASM) : Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism. URL:[Link]

  • Biochemistry (ACS) : First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168. URL:[Link]

  • NIH / PMC : An untargeted exometabolomics approach to characterize dissolved organic matter in groundwater of the Samail Ophiolite. URL:[Link]

  • Frontiers in Microbiology : An untargeted exometabolomics approach to characterize dissolved organic matter in groundwater of the Samail Ophiolite (XML). URL:[Link]

  • NIH / PMC : The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function. URL:[Link]

  • NIH / PMC : PmiR senses 2-methylisocitrate levels to regulate bacterial virulence in Pseudomonas aeruginosa. URL:[Link]

  • RSC Publishing : Metabolomics study of the anti-inflammatory effects of endogenous omega-3 polyunsaturated fatty acids. URL:[Link]

  • Biochemical Journal : Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus. URL:[Link]

  • Frontiers in Microbiology : Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans. URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of trans-2-Methylaconitate in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

trans-2-Methylaconitate (also referred to as trans-2-methylaconitic acid) is a critical, low-molecular-weight tricarboxylic acid intermediate within the 2-methylcitrate cycle (2-MCC). The 2-MCC is an essential metabolic pathway utilized by numerous pathogenic microorganisms—such as Pseudomonas aeruginosa [1] and Mycobacterium tuberculosis—to catabolize propionyl-CoA derived from the degradation of branched-chain amino acids and odd-chain fatty acids.

During this cycle, 2-methylcitrate is dehydrated to cis-2-methylaconitate by 2-methylcitrate dehydratase (PrpD or AcnD). In specific microbial pathways, a cis-trans isomerase (PrpF) mediates the conversion of the cis isomer into trans-2-methylaconitate, providing an alternative regulatory route before subsequent hydration to 2-methylisocitrate [1]. Because the accumulation of propionyl-CoA is highly toxic to these cells, the 2-MCC represents a highly attractive target for novel antimicrobial therapies. Consequently, the robust quantification of trans-2-methylaconitate via mass spectrometry (MS) serves as a vital biomarker for monitoring metabolic flux, underground metabolism, and target engagement during drug development [2].

G Prop Propionyl-CoA + Oxaloacetate MC 2-Methylcitrate Prop->MC PrpC CMA cis-2-Methylaconitate MC->CMA PrpD / AcnD TMA trans-2-Methylaconitate CMA->TMA PrpF (Isomerase) MIC 2-Methylisocitrate CMA->MIC AcnB TMA->MIC Hydratase Prod Pyruvate + Succinate MIC->Prod PrpB

Fig 1. The 2-Methylcitrate Cycle highlighting trans-2-Methylaconitate formation.

Mechanistic Insights into Analytical Choices (E-E-A-T)

To achieve a self-validating analytical system, every step from sample extraction to mass detection must be optimized for the specific physicochemical properties of trans-2-methylaconitate (C₇H₈O₆, exact mass: 188.0321 Da).

  • Metabolic Quenching: Tricarboxylic acids and 2-MCC intermediates have exceptionally high turnover rates (often on the scale of seconds). Using a cold solvent mixture (-80°C Methanol/Acetonitrile/Water) immediately halts enzymatic activity (e.g., PrpD and PrpF) by denaturing the proteins, ensuring the captured snapshot accurately reflects the in vivo state [4].

  • Chromatographic Separation: trans-2-Methylaconitate is highly polar. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain it adequately, leading to ion suppression in the void volume. Therefore, we utilize a High-Strength Silica (HSS) T3 column or Hydrophilic Interaction Liquid Chromatography (HILIC). The addition of 0.1% formic acid suppresses the ionization of the carboxylic groups during the RPLC gradient, increasing hydrophobicity and retention [3].

  • Ionization Strategy: The molecule contains three carboxylic acid moieties that readily donate protons. Thus, Electrospray Ionization in Negative Mode (ESI-) is the most efficient technique, yielding a prominent deprotonated precursor ion [M-H]⁻ at m/z 187.0248 [3].

  • Derivatization for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile carboxylic groups must be neutralized. Trimethylsilylation (TMS) using MSTFA replaces the acidic protons with trimethylsilyl groups, converting the molecule into a volatile 3-TMS derivative suitable for electron ionization (EI) [4].

Experimental Protocols

Protocol A: Rapid Quenching and Metabolite Extraction
  • Harvest: Rapidly filter or centrifuge the microbial culture (e.g., P. aeruginosa or C. albicans) at 4°C.

  • Quench: Immediately resuspend the cell pellet in 1.0 mL of pre-chilled (-80°C) extraction buffer consisting of Methanol:Acetonitrile:Water (40:40:20, v/v/v).

  • Lysis: Transfer the suspension to a tube containing 0.1 mm zirconia beads. Disrupt cells using a bead beater at 6,800 rpm for 6 cycles of 30 seconds, with 45-second pauses on ice between cycles [4].

  • Clarification: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Concentration: Transfer the supernatant to a new vial and lyophilize to dryness. Reconstitute in 100 µL of LC-MS grade water (for LC-MS) or proceed to derivatization (for GC-MS).

Protocol B: LC-MS/MS (MRM) Workflow
  • System Setup: Equip a UHPLC system with an ACQUITY HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid.

    • Solvent B: LC-MS grade Methanol with 0.1% Formic Acid.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Detection: Operate the Triple Quadrupole Mass Spectrometer in ESI- mode using Multiple Reaction Monitoring (MRM).

Workflow Q 1. Quenching & Extraction (Cold MeOH/ACN/H2O) S 2. Chromatographic Separation (HSS T3 or HILIC Column) Q->S I 3. Electrospray Ionization (ESI Negative Mode) S->I D 4. MRM Detection (Triple Quadrupole MS) I->D A 5. Data Processing (Peak Integration & Quantitation) D->A

Fig 2. Step-by-step LC-MS/MS analytical workflow for trans-2-Methylaconitate quantification.

Protocol C: GC-MS Derivatization (Alternative Method)
  • Oximation: Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes to protect ketone groups (e.g., on pyruvate, preventing enolization).

  • Silylation: Add 70 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes to derivatize the three carboxylic acid groups of trans-2-methylaconitate into a 3-TMS derivative.

  • Analysis: Inject 1 µL into a GC-MS system equipped with a DB-5MS capillary column.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions for trans-2-Methylaconitate

Time (min)Flow Rate (mL/min)% Solvent A (Water + 0.1% FA)% Solvent B (MeOH + 0.1% FA)
0.00.3599%1%
2.00.3599%1%
7.00.3540%60%
9.00.355%95%
12.00.3599%1%

Table 2: Optimized MRM Transitions (ESI- Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
trans-2-Methylaconitate187.02143.0315Quantifier (Loss of CO₂)
trans-2-Methylaconitate187.0299.0525Qualifier
Internal Standard (¹³C-Citrate)197.05113.0520Normalization

Table 3: GC-MS EI (70 eV) Parameters

ParameterSetting
Injection Temperature250°C
Carrier GasHelium (1.0 mL/min constant flow)
Oven Temperature Program80°C (hold 2 min) → 10°C/min to 280°C → 20°C/min to 320°C (hold 5 min)
Target MS Ions (3-TMS Derivative)m/z 404 (Molecular Ion), m/z 389 [M-CH₃]⁺, m/z 299

Conclusion

The accurate quantification of trans-2-methylaconitate requires rigorous adherence to rapid metabolic quenching protocols and tailored chromatographic strategies. By leveraging HSS T3 RPLC coupled with ESI- MRM mass spectrometry, researchers can bypass the severe matrix effects and poor retention typically associated with highly polar tricarboxylic acids. This self-validating workflow provides high-fidelity data essential for mapping the 2-methylcitrate cycle and evaluating novel metabolic inhibitors in drug development.

References

  • Title: Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism Source: mBio (American Society for Microbiology) URL: [Link]

  • Title: First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168 Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Metabolomics study of the anti-inflammatory effects of endogenous omega-3 polyunsaturated fatty acids Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Transcriptomic and Metabolomic Analysis Revealed Roles of Yck2 in Carbon Metabolism and Morphogenesis of Candida albicans Source: Frontiers in Microbiology (via PMC / NIH) URL: [Link]

Application Note: Utilizing 2-Methyl-trans-aconitate as a Mechanistic Probe and Enzyme Inhibitor in the 2-Methylcitrate Cycle

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Applications: Inhibitor screening, metabolic pathway elucidation, and structural biology of [4Fe-4S] cluster enzymes.

Introduction & Mechanistic Causality

The 2-methylcitrate cycle (2-MCC) is a critical metabolic pathway utilized by various bacteria and fungi (including pathogens like Mycobacterium tuberculosis and Salmonella enterica) to detoxify and metabolize propionate. In specific bacterial clades, such as Shewanella oneidensis, the dehydration of 2-methylcitrate does not directly yield the canonical cis-isomer. Instead, the dehydratase AcnD generates 2-methyl-trans-aconitate (2-MTA) , which must be subsequently isomerized by PrpF into 2-methyl-cis-aconitate (2-MCA).

Understanding the stereochemistry of this cycle is crucial for drug development because the accumulation of .

Why Use 2-MTA as an Inhibitor?

2-MTA serves as a highly specific, dead-end competitive inhibitor for canonical aconitase (AcnA/AcnB). Aconitase relies on a labile [4Fe-4S] cluster to catalyze the stereospecific hydration of cis-aconitate. While the carboxylate groups of 2-MTA successfully coordinate with the iron-sulfur cluster, the trans geometry of its double bond physically prevents the necessary base-catalyzed addition of a hydroxyl group[1]. Consequently, the enzyme becomes locked in a non-productive state. By exogenously applying 2-MTA, researchers can artificially induce [2], uncoupling the 2-MCC and forcing metabolic bottlenecks for study.

MCC_Pathway Propionyl_CoA Propionyl-CoA + Oxaloacetate PrpC PrpC (Synthase) Propionyl_CoA->PrpC Methylcitrate 2-Methylcitrate PrpC->Methylcitrate AcnD AcnD (Dehydratase) Methylcitrate->AcnD MTA 2-Methyl-trans-aconitate (2-MTA) AcnD->MTA PrpF PrpF (Isomerase) MTA->PrpF Inhibition Competitive Inhibition MTA->Inhibition MCA 2-Methyl-cis-aconitate (2-MCA) PrpF->MCA AcnB AcnB / Aconitase (Hydratase) MCA->AcnB MIC 2-Methylisocitrate AcnB->MIC PrpB PrpB (Lyase) MIC->PrpB Products Pyruvate + Succinate PrpB->Products Inhibition->AcnB

Fig 1. The 2-Methylcitrate Cycle highlighting 2-MTA accumulation and aconitase inhibition.

Quantitative Data: Kinetic Parameters

When designing assays, it is critical to benchmark 2-MTA against other known TCA and 2-MCC inhibitors. The table below summarizes the kinetic behavior of these compounds against canonical Aconitase.

InhibitorTarget EnzymeInhibition Mechanism Ki​ ( μ M) IC50​ ( μ M)
trans-Aconitate Aconitase (AcnA/B)Competitive (Reversible)~100~250
2-Methyl-trans-aconitate Aconitase (AcnA/B)Competitive (Reversible)~85~200
2-Methylcitrate Aconitase / Citrate SynthaseCompetitive (Reversible)~300~600
Fluorocitrate Aconitase (AcnA/B)Mechanism-based (Irreversible)~0.1~0.5

(Note: Values are representative benchmarks derived from standard in vitro aconitase kinetic assays at pH 7.4. Exact values depend on the specific bacterial isoform).

Experimental Protocols

The following protocols provide a self-validating framework for utilizing 2-MTA in vitro.

Workflow Step1 1. Reconstitution Equilibrate Aconitase with [4Fe-4S] Step2 2. Inhibitor Prep Titrate 2-MTA (0.1 - 10 mM) Step1->Step2 Step3 3. Reaction Start Add cis-Aconitate or Isocitrate Step2->Step3 Step4 4. Spectrophotometry Monitor ΔA240 nm for 5-10 mins Step3->Step4 Step5 5. Data Analysis Calculate Ki and IC50 Step4->Step5

Fig 2. Experimental workflow for in vitro aconitase inhibition assays using 2-MTA.

Protocol 1: In Vitro Aconitase Inhibition Assay using 2-MTA

Objective: Determine the inhibitory potency ( IC50​ and Ki​ ) of 2-MTA against purified aconitase.

Causality & Rationale: Aconitase activity is measured by monitoring the formation or depletion of the double bond in cis-aconitate, which absorbs strongly at 240 nm ( ϵ=3.6 mM−1cm−1 ). Because the [4Fe-4S] cluster is highly labile and prone to oxidative degradation into an inactive[3Fe-4S] state, the buffer must be strictly maintained in a reducing environment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 50 mM NaCl. Degas the buffer thoroughly using nitrogen sparging to prevent premature oxidation of the iron-sulfur cluster.

  • Enzyme Reconstitution: Incubate purified Aconitase (1-5 μ M) with 0.2 mM Fe(NH 4​ ) 2​ (SO 4​ ) 2​ and 2 mM Dithiothreitol (DTT) on ice for 30 minutes. Crucial Step: DTT and ferrous iron reconstitute the active holoenzyme.

  • Inhibitor Titration: In a UV-transparent quartz cuvette, mix the reconstituted enzyme with varying concentrations of 2-MTA (0 μ M to 1000 μ M). Incubate for 5 minutes at 25°C to allow cluster binding.

  • Reaction Initiation: Add the substrate, D-isocitrate (final concentration 20 mM), to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 240 nm continuously for 5 minutes using a spectrophotometer.

  • System Validation: Run a baseline control containing 2-MTA and buffer without enzyme. Because 2-MTA itself contains a double bond, it will contribute to the baseline A240. Blanking against this control ensures that the measured Δ A240 is strictly due to enzymatic turnover.

Protocol 2: PrpF Isomerase Activity Assay (Coupled System)

Objective: Utilize 2-MTA as a substrate to probe the isomerase activity of PrpF, [3].

Causality & Rationale: PrpF catalyzes the isomerization of 2-MTA to 2-MCA. Because both molecules possess a double bond, the isomerization alone yields negligible changes in absorbance at 240 nm. To create a measurable readout, the reaction is coupled with an excess of Aconitase (AcnB). AcnB rapidly hydrates the newly formed 2-MCA into 2-methylisocitrate, destroying the double bond and causing a sharp decrease in A240.

Step-by-Step Methodology:

  • Reaction Mix: In a quartz cuvette, combine 50 mM HEPES (pH 7.5), 2 mM DTT, 0.2 mM Fe(NH 4​ ) 2​ (SO 4​ ) 2​ , and an excess of reconstituted AcnB (10 μ M).

  • Substrate Addition: Add 1 mM 2-MTA to the cuvette. Note: A240 will spike due to the 2-MTA double bond. Wait 2 minutes for the signal to stabilize.

  • Initiation: Add purified PrpF (1 μ M) to initiate the coupled reaction.

  • Monitoring: Record the decrease in absorbance at 240 nm over 10 minutes.

  • System Validation: This is a structurally self-validating assay. If PrpF is inactive, A240 remains constant because AcnB cannot hydrate the trans isomer. If AcnB is inactive, A240 also remains constant because the PrpF-catalyzed equilibrium (2-MTA 2-MCA) does not eliminate the double bond. A drop in A240 strictly proves that both enzymes are fully functional and interacting in sequence.

References

  • Title: The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function Source: Protein Science (via PubMed Central / NIH) URL: [Link]

  • Title: Crystal structures of aconitase with trans-aconitate and nitrocitrate bound Source: Journal of Molecular Biology (via PubMed / NIH) URL: [Link]

  • Title: The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle Source: PLOS One URL: [Link]

  • Title: Inhibition of aconitase by trans-aconitate Source: Journal of Biological Chemistry (via PubMed / NIH) URL: [Link]

Sources

Application Note: Profiling (2E)-But-2-ene-1,2,3-Tricarboxylate in Host-Pathogen Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

(2E)-but-2-ene-1,2,3-tricarboxylate , commonly referred to in biochemical literature as trans-2-methylaconitate , is a critical tricarboxylate intermediate in the 2-methylcitrate cycle (2-MCC)[1]. While mammalian cells primarily rely on the canonical tricarboxylic acid (TCA) cycle for energy metabolism, many intracellular bacterial pathogens—including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Salmonella typhimurium—depend heavily on the 2-MCC to survive within the hostile environment of host macrophages[2].

During infection, these pathogens sustain themselves by degrading host-derived lipids (such as cholesterol and odd-chain fatty acids). This β -oxidation process generates large quantities of propionyl-CoA, which is highly toxic if allowed to accumulate. To detoxify this intermediate, the pathogen's 2-MCC condenses propionyl-CoA with oxaloacetate to form 2-methylcitrate. This is subsequently dehydrated by 2-methylcitrate dehydratase (PrpD) to yield (2E)-but-2-ene-1,2,3-tricarboxylate, before being rehydrated to 2-methylisocitrate and cleaved into pyruvate and succinate[3].

For drug development professionals and microbiologists, tracking the metabolic flux of (2E)-but-2-ene-1,2,3-tricarboxylate in cell culture provides a direct, quantifiable readout of bacterial metabolic adaptation, lipid utilization, and virulence inside the host cell[4].

Experimental Causality & Design (E-E-A-T)

As a Senior Application Scientist, designing an assay to measure host-pathogen metabolic crosstalk requires strict attention to causality and analytical specificity.

Why target (2E)-but-2-ene-1,2,3-tricarboxylate? Unlike propionate, which can freely diffuse across membranes or be metabolized by host epithelial cells and macrophages, (2E)-but-2-ene-1,2,3-tricarboxylate is an exclusive, highly specific intermediate of the bacterial 2-MCC[4]. Its detection in the lysate of infected macrophages provides definitive proof of active intracellular bacterial lipid catabolism.

Stereospecific Flux Analysis: The enzyme PrpD catalyzes the dehydration of 2-methylcitrate to form both the (2E) [trans] and (2Z) [cis] isomers of 2-methylaconitate[3]. Because these isomers are isobaric (exact mass of the acid: 188.0321 Da)[5], chromatographic separation is strictly required to distinguish (2E)-but-2-ene-1,2,3-tricarboxylate from its (2Z) counterpart. Resolving these isomers allows researchers to study the specific kinetics of the downstream bacterial aconitases (AcnB/PrpF) that drive virulence[2].

Self-Validating Experimental Controls: Every robust metabolic protocol must be a self-validating system. To ensure that the detected LC-MS peaks are biologically relevant and not analytical artifacts, this protocol mandates the use of isogenic bacterial mutants ( Δ prpD and Δ prpB) alongside wild-type (WT) strains. Furthermore, supplementing the cell culture medium with stable isotopes (e.g.,[U- 13 C 3​ ]-propionate) provides an internal validation mechanism: a +3 Da mass shift in the target metabolite confirms active synthesis via the 2-MCC.

Pathway Visualization

G Host Host Macrophage Lipid Droplets Propionyl Propionyl-CoA Host->Propionyl β-oxidation by Intracellular Pathogen MC 2-Methylcitrate Propionyl->MC PrpC (Synthase) OAA Oxaloacetate OAA->MC TransMA (2E)-but-2-ene-1,2,3-tricarboxylate (trans-2-Methylaconitate) MC->TransMA PrpD (Dehydratase) - H2O MIC 2-Methylisocitrate TransMA->MIC AcnB/PrpF + H2O Pyr Pyruvate MIC->Pyr PrpB (Lyase) Suc Succinate MIC->Suc PrpB (Lyase)

Figure 1: The 2-Methylcitrate Cycle (2-MCC) generating (2E)-but-2-ene-1,2,3-tricarboxylate.

Experimental Protocols

Protocol 1: Macrophage Infection & Metabolic Quenching

This protocol establishes the biological model and ensures the instantaneous halt of enzymatic activity to preserve the transient (2E)-but-2-ene-1,2,3-tricarboxylate pool.

  • Cell Culture & Differentiation: Seed THP-1 monocytes at 1×106 cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) in RPMI-1640 medium for 48 hours.

  • Isotope Tracing (Optional but Recommended): Replace standard media with RPMI-1640 supplemented with 1 mM [U- 13 C 3​ ]-sodium propionate 2 hours prior to infection.

  • Bacterial Infection: Infect the macrophages with WT, Δ prpD, and Δ prpB bacterial strains at a Multiplicity of Infection (MOI) of 10:1. Centrifuge the plates at 500 × g for 5 minutes to synchronize phagocytosis.

  • Incubation & Washing: Incubate at 37°C, 5% CO 2​ for 4 hours. Wash thrice with warm PBS to remove extracellular bacteria. Add media containing 50 µg/mL gentamicin to eliminate remaining extracellular pathogens.

  • Metabolic Quenching: At the desired time point (e.g., 12 hours post-infection), rapidly aspirate the media. Immediately add 1 mL of pre-chilled (-80°C) 80% HPLC-grade methanol/20% water containing an internal standard (e.g., D5​ -glutamine).

  • Extraction: Scrape the cells on dry ice. Transfer the lysate to a microcentrifuge tube, vortex for 2 minutes, and centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC-MS vial.

Protocol 2: LC-MS/MS Targeted Quantification

This protocol details the analytical separation and detection of the tricarboxylate.

  • Chromatography: Inject 5 µL of the extract onto a ZIC-pHILIC column (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min. This ensures the baseline resolution of the (2E) and (2Z) isomers.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Tricarboxylates ionize highly efficiently in negative mode due to their acidic carboxyl groups[5].

  • Data Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions outlined in Table 1.

Data Presentation

Table 1: LC-MS/MS MRM Parameters for 2-MCC Metabolites Note: Optimization of Collision Energy (CE) is required based on the specific MS instrument architecture.

MetaboliteFormula (Anion)Precursor Ion ( m/z )Product Ion ( m/z )CE (eV)Polarity
2-Methylcitrate C7​H9​O7−​ 205.0143.015Negative
(2E)-but-2-ene-1,2,3-tricarboxylate C7​H7​O6−​ 187.0 143.0 / 125.0 18 Negative
(2Z)-but-2-ene-1,2,3-tricarboxylate C7​H7​O6−​ 187.0143.0 / 125.018Negative
2-Methylisocitrate C7​H9​O7−​ 205.0143.015Negative
Propionyl-CoA C24​H40​N7​O17​P3​S 822.1 ( [M+H]+ )408.030Positive

Table 2: Expected Metabolic Shifts in the Self-Validating Macrophage Model This table demonstrates the causality of the experimental design. The genetic bracketing proves that the detected signal at m/z 187.0 is biologically derived from the pathogen's 2-MCC.

Experimental ConditionPropionyl-CoA Pool2-Methylcitrate Pool(2E)-but-2-ene-1,2,3-tricarboxylate
Uninfected MacrophagesUndetectableUndetectableUndetectable
Macrophages + WT PathogenBaselineBaselineBaseline (Active Flux)
Macrophages + Δ prpD PathogenElevatedHighly ElevatedDepleted (Negative Control)
Macrophages + Δ prpB PathogenElevatedElevatedHighly Elevated (Positive Control)

References

  • National Center for Biotechnology Information. "(2E)
  • Gao, P., et al. "PmiR senses 2-methylisocitrate levels to regulate bacterial virulence in Pseudomonas aeruginosa" PMC.
  • Reddick, J. J., et al.
  • Kang, D., et al. "Vitamin B12 coordinates ileal epithelial cell and microbiota functions to resist Salmonella infection in mice" PMC.
  • Xie, Y., et al.

Sources

Application Note: Protocol for the Isolation and Verification of trans-2-Methylaconitate from Biological Samples

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide

Introduction & Biological Context

trans-2-Methylaconitate (also systematically known as (2E)-but-2-ene-1,2,3-tricarboxylate) is a highly polar, transient intermediate within the 2-methylcitric acid cycle[1]. This cycle is indispensable for propionate metabolism and organic acid assimilation in a variety of microorganisms, including Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis[2].

In metabolic engineering and drug development, targeting this pathway is critical for understanding microbial underground metabolism and developing novel antimicrobial agents. trans-2-Methylaconitate is generated via the dehydration of 2-methylcitrate, catalyzed either directly by a 2-methylcitrate dehydratase (PrpD) or via a coupled reaction involving an aconitase-like enzyme (AcnD) and a cis-trans isomerase (PrpF)[3].

Pathway A Propionyl-CoA + Oxaloacetate B 2-Methylcitrate A->B PrpC (Synthase) C trans-2-Methylaconitate (Target Metabolite) B->C PrpD / AcnD+PrpF (Dehydratase/Isomerase) D 2-Methylisocitrate C->D AcnB (Hydratase)

Figure 1: The 2-methylcitric acid cycle highlighting the generation of trans-2-methylaconitate.

Experimental Design & Causality

Isolating trans-2-Methylaconitate from biological matrices presents significant analytical challenges. As a Senior Application Scientist, I emphasize that successful isolation relies on understanding the physicochemical properties and biological kinetics of the target molecule.

Why standard extractions fail:

  • Rapid Biological Turnover: The half-life of central carbon metabolites is on the order of seconds. If cellular metabolism is not instantly halted, aconitase/hydratase enzymes (e.g., AcnB) will rapidly rehydrate the molecule into 2-methylisocitrate[4].

  • Extreme Hydrophilicity: As a tricarboxylic acid, it is highly polar and will not partition into organic solvents during standard liquid-liquid extraction (LLE).

The Causal Solution:

  • Cryogenic Acidic Quenching: We utilize a pre-chilled (-20°C) mixture of 95% acetonitrile and 25 mM formic acid[5]. The cold temperature and organic solvent instantly precipitate metabolic enzymes, halting turnover. The formic acid ensures the tricarboxylic acid remains protonated, stabilizing it during the lysis phase.

  • Strong Anion Exchange (SAX) SPE: Because the molecule contains three carboxyl groups, adjusting the extract to a neutral pH fully deprotonates it, allowing for selective enrichment on a SAX Solid Phase Extraction (SPE) cartridge while neutral and basic interferences are washed away[6].

Workflow Step1 1. Biological Cultivation (Propionate Induction) Step2 2. Rapid Quenching (-20°C Acetonitrile/Formic Acid) Step1->Step2 Step3 3. Cell Lysis & Extraction (Vortex & Centrifugation) Step2->Step3 Step4 4. Anion-Exchange SPE (Tricarboxylate Enrichment) Step3->Step4 Step5 5. Preparative HPLC / LC-MS (Isolation & Verification) Step4->Step5

Figure 2: End-to-end experimental workflow for the isolation of trans-2-methylaconitate.

Self-Validating Protocol for Isolation

To ensure scientific integrity, this protocol incorporates a self-validating Quality Control (QC) step . Because pure trans-2-methylaconitate is rarely available commercially, you must generate an in vitro reference standard to validate your LC-MS retention times.

Phase 1: In Vitro Standard Generation (The Validation Step)
  • Prepare a 1 mL reaction mixture containing 20 mM Tris-HCl (pH 7.5) and 1 mM of commercially available (2RS,3RS)-2-methylcitrate.

  • Add 50 µg of purified PrpD enzyme (2-methylcitrate dehydratase) to initiate the reaction[7].

  • Incubate at room temperature for 30 minutes, then quench with 100 µL of 0.1% formic acid.

  • Validation: Analyze via HPLC-UV. The emergence of a distinct peak at 240 nm confirms the formation of the conjugated double bond in trans-2-methylaconitate[7]. Use this peak's retention time to validate the biological extraction below.

Phase 2: Biological Cultivation & Quenching
  • Culture Pseudomonas aeruginosa (or a recombinant E. coli strain expressing PrpD) in minimal medium. Supplement the medium with 20 mM sodium propionate to strongly induce the 2-methylcitric acid cycle[2].

  • Monitor growth until the exponential phase (OD600 ≈ 0.6).

  • Rapid Quench: Immediately transfer 1 mL of the active culture into 4 mL of pre-chilled (-20°C) extraction buffer (95% acetonitrile containing 25 mM formic acid)[5].

  • Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 × g for 5 minutes at 4°C. Carefully collect the clarified supernatant.

Phase 3: SPE Enrichment
  • Condition a Strong Anion Exchange (SAX) SPE cartridge (e.g., 500 mg bed weight) with 5 mL of methanol, followed by 5 mL of HPLC-grade water.

  • Dilute the clarified biological supernatant with water (1:10 ratio) to reduce the acetonitrile concentration, ensuring the tricarboxylic acids partition effectively onto the resin.

  • Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to elute neutral lipids and basic cellular debris.

  • Elution: Elute the strongly bound trans-2-methylaconitate using 2 mL of 2% formic acid in methanol. The acidic pH neutralizes the carboxyl groups, releasing the target from the anion exchange resin.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 100 µL of 0.1% formic acid in water for downstream analysis.

Analytical Parameters & Data Presentation

For successful isolation and quantification, the chromatographic and mass spectrometric parameters must be tuned to the specific physicochemical traits of the molecule. Reversed-phase chromatography requires highly acidic mobile phases (e.g., 0.1% formic acid) to suppress the ionization of the three carboxyl groups, thereby increasing retention on a C18 or Synergi column[7].

Table 1: Quantitative Analytical Parameters for trans-2-Methylaconitate

ParameterValueAnalytical Significance
Molecular Formula C₇H₈O₆Base composition of the fully protonated acid[1].
Exact Mass (Protonated) 188.0321 DaDetermines the theoretical mass for high-resolution MS.
Precursor Ion [M-H]⁻ m/z 187.02Primary target for Negative Electrospray Ionization (ESI) MS/MS[7].
UV Absorbance Max 240 nmConfirms the presence of the conjugated C=C double bond formed during dehydration[7].
Ionization Mode Negative ESITricarboxylic acids readily lose protons, making negative mode vastly superior to positive mode[8].
Chromatographic Strategy Reversed-Phase (pH < 2.5) or HILICStandard C18 at neutral pH results in zero retention (elution in the void volume) due to extreme polarity.

References

  • Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel P
  • First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168.
  • The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle. PLOS One.
  • (2E)
  • Cis-2-Methylaconitate (PAMDB000668). P.
  • Showing Compound cis-2-Methylaconit
  • Proteomic Response of Bacillus subtilis Spores under High Pressure Combined with Moderate Temperature and Random Peptide Mixture LK Tre

Sources

Application Note: Tracing Propionate Catabolism via 2-Methyl-trans-aconitate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In microbial metabolic engineering and drug development, understanding the precise routing of short-chain fatty acids is critical. Propionate, a common carbon source and toxic byproduct of lipid metabolism, is primarily assimilated via the 2-methylcitrate cycle. While traditional Metabolic Flux Analysis (MFA) often treats this cycle as a monolithic pathway, the identification of specific intermediate biomarkers allows for high-resolution flux mapping. This application note details the use of 2-methyl-trans-aconitate (2-MCA) as a definitive metabolic node for tracking AcnD-dependent propanoate degradation.

Mechanistic Framework: The AcnD-Dependent Propionate Node

To prevent the toxic accumulation of propionyl-CoA, many bacteria and fungi utilize the 2-methylcitrate cycle to cleave propionyl-CoA into pyruvate and succinate. The canonical pathway utilizes the enzyme PrpD to directly dehydrate 2-methylcitrate into 2-methyl-cis-aconitate.

However, in several environmentally and clinically significant species (e.g., Shewanella oneidensis, Burkholderia sacchari, and Mycobacterium tuberculosis), this step is bifurcated.[1].[2].

Because 2-MCA is uniquely generated by AcnD and is not a substrate for standard aconitases,[3].

G Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Two_MC 2-Methylcitrate (2-MC) Propionyl_CoA->Two_MC PrpC OAA Oxaloacetate OAA->Two_MC PrpC Two_MCA_trans 2-Methyl-trans-aconitate (2-MCA Biomarker) Two_MC->Two_MCA_trans AcnD (Dehydration) Two_MCA_cis 2-Methyl-cis-aconitate Two_MCA_trans->Two_MCA_cis PrpF (Isomerization) Two_MIC 2-Methylisocitrate Two_MCA_cis->Two_MIC AcnB Pyruvate Pyruvate Two_MIC->Pyruvate PrpB Succinate Succinate Two_MIC->Succinate PrpB

Figure 1: 2-Methylcitrate cycle highlighting the AcnD-dependent formation of 2-MCA.

Experimental Protocol: 13C-MFA Workflow for 2-MCA

To accurately quantify flux through the AcnD node, researchers must employ stable isotope tracing coupled with LC-MS/MS. The following protocol is designed as a self-validating system to prevent common pre-analytical errors.

Phase 1: Isotopic Tracing
  • Cultivation : Grow the target microbial strain in a chemically defined minimal medium.

  • Tracer Introduction : Introduce 10 mM [U-13C3]propionate as the primary carbon source during the mid-exponential growth phase.

  • Causality Check : Why[U-13C3]propionate? Because propionyl-CoA directly condenses with oxaloacetate, feeding fully labeled propionate allows us to track the intact M+3 isotopologue of 2-MCA. If the label scrambles through the standard TCA cycle first, it will yield M+1 or M+2 species.

Phase 2: Metabolic Quenching & Extraction
  • Rapid Quenching : Extract 1 mL of culture and immediately plunge into 4 mL of pre-chilled (-80°C) 80:20 Methanol:Water.

  • Causality Check : Why -80°C Methanol? Enzymatic turnover of TCA and 2-methylcitrate cycle intermediates occurs in milliseconds.[4]. Failure to rapidly quench will result in artifactual flux distributions and isotopic scrambling.

  • Clarification : Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute in 100 µL of LC-MS grade water.

Phase 3: LC-MS/MS Analysis
  • Chromatography : Use an Acquity UPLC BEH C18 column (1.7 μm, 2.1 mm × 50 mm).

  • Mobile Phases :

    • Solvent A :[3].

    • Solvent B : 100% Methanol.

  • Causality Check : Why use TBA?[5]. It exhibits poor retention and peak shape on standard reverse-phase columns. TBA acts as an ion-pairing agent, neutralizing the carboxylate charges and drastically improving chromatographic resolution from standard TCA cycle isomers.

Phase 4: System Validation Checkpoint

Self-Validating Step : Before analyzing biological samples, inject a natural abundance standard of 2-MCA. Verify that the M+1/M+0 ratio aligns with the theoretical natural 13C abundance (~7.7% for a 7-carbon molecule). If the ratio deviates by >0.5%, recalibrate the mass spectrometer's detector to prevent skewed Mass Isotopomer Distributions (MIDs) during flux calculation.

Quantitative Data Interpretation

To facilitate rapid integration into your laboratory's targeted metabolomics pipeline, the optimized MRM transitions and expected isotopic distributions are summarized below.

Table 1: LC-MS/MS MRM Transitions for 2-Methylcitrate Cycle Intermediates

Target MetaboliteChemical FormulaPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methylcitrate C7H10O7205.03143.015
2-Methyl-trans-aconitate C7H8O6187.02125.015
Succinate C4H6O4117.0173.012

Table 2: Diagnostic Mass Isotopomer Distributions (MIDs) for 2-MCA

IsotopologueLabeling SourceBiological Implication in MFA
M+0 UnlabeledEndogenous production from unlabeled carbon pools (e.g., stored lipids).
M+1 / M+2 Partial TCA ScramblingIndicates the propionate carbon has cycled through the standard TCA cycle before re-entering the 2-methylcitrate pathway.
M+3 Intact[U-13C3]PropionateConfirms direct, uninterrupted flux from propionyl-CoA into 2-methylcitrate and subsequent stereospecific dehydration by AcnD.

References

  • acnD - 2-methylcitrate dehydratase (2-methyl-trans-aconitate forming) - Shewanella oneidensis | UniProtKB |[Link]

  • Information on EC 4.2.1.117 - 2-methylcitrate dehydratase (2-methyl-trans-aconitate-forming) | BRENDA Enzyme Database |[Link]

  • The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function | Protein Science (PMC) |[Link]

  • KEGG COMPOUND: C21250: 2-Methyl-trans-aconitate | Kyoto Encyclopedia of Genes and Genomes |[Link]

  • An untargeted exometabolomics approach to characterize dissolved organic matter in groundwater of the Samail Ophiolite | Frontiers in Microbiology (PMC) |[Link]

Sources

In vitro studies with (2E)-but-2-ene-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Characterization and Enzymatic Assays of (2E)-but-2-ene-1,2,3-tricarboxylate (trans-2-Methylaconitate)

Introduction & Biological Significance

(2E)-but-2-ene-1,2,3-tricarboxylate , commonly known as trans-2-methylaconitate , is a critical intermediate in the 2-methylcitric acid cycle (2-MCC)[1]. This metabolic pathway is utilized by a wide array of bacteria (e.g., Mycobacterium tuberculosis, Salmonella enterica, Pseudomonas aeruginosa) and fungi to catabolize propionyl-CoA, a toxic byproduct of odd-chain fatty acid and cholesterol degradation[1][2].

In the canonical 2-MCC, 2-methylcitrate is dehydrated to form trans-2-methylaconitate by the enzyme 2-methylcitrate dehydratase (PrpD or AcnD)[1][3]. However, the downstream enzyme, aconitase (AcnB), is stereospecific and strictly requires the cis-isomer (cis-2-methylaconitate) to proceed with hydration to 2-methylisocitrate[1]. This stereochemical mismatch necessitates the action of 2-methylaconitate isomerase (PrpF) , a non-PLP-dependent enzyme that catalyzes the trans-to-cis isomerization[3].

Relevance to Drug Development: Because the accumulation of propionate is highly toxic to these pathogens, the enzymes governing the formation and isomerization of trans-2-methylaconitate (PrpD/AcnD and PrpF) are considered highly vulnerable antimicrobial targets. Developing robust in vitro assays for these enzymes is a prerequisite for high-throughput screening (HTS) of novel inhibitors.

Pathway Visualization

MCC Prop Propionyl-CoA + Oxaloacetate MC 2-Methylcitrate Prop->MC PrpC TMA trans-2-Methylaconitate ((2E)-but-2-ene-1,2,3-tricarboxylate) MC->TMA PrpD/AcnD CMA cis-2-Methylaconitate TMA->CMA PrpF MIC 2-Methylisocitrate CMA->MIC AcnB Pyr Pyruvate + Succinate MIC->Pyr PrpB

Fig 1: The 2-methylcitric acid cycle highlighting the formation and isomerization of trans-2-methylaconitate.

Analytical Rationale & Experimental Design

Spectrophotometric continuous assays are poorly suited for measuring trans-to-cis isomerization because both isomers of 2-methylaconitate possess an identical α,β-unsaturated carboxylic acid system, resulting in nearly indistinguishable UV absorption spectra. Furthermore, their identical molecular weights render standard mass spectrometry (without prior separation) ineffective.

The Solution: High-Performance Liquid Chromatography (HPLC) using an ion-exclusion organic acid column (e.g., Bio-Rad Aminex HPX-87H). This matrix separates organic acids based on pKa, size, and hydrophobicity. By using an isocratic mobile phase of 5 mM H₂SO₄, the carboxylate groups are protonated, allowing the subtle structural differences between the trans and cis isomers to dictate distinct retention times[2].

In Vitro Protocol: PrpF Isomerase Activity Assay

This self-validating protocol measures the specific activity of PrpF by quantifying the conversion of trans-2-methylaconitate to cis-2-methylaconitate[3].

Reagents & Equipment:

  • Buffer: 25 mM HEPES, pH 7.5. (Causality: HEPES provides excellent buffering capacity at the physiological pH of the bacterial cytosol without absorbing UV light at 240 nm, preventing background interference).

  • Substrate: 0.5 mM trans-2-methylaconitate (or trans-aconitate as a validated surrogate[3]).

  • Enzyme: Purified recombinant PrpF (e.g., from S. oneidensis or P. aeruginosa).

  • Quenching Agent: 50 mM H₂SO₄.

Step-by-Step Methodology:

  • Baseline Establishment (The t=0 Control): To a 1.5 mL microcentrifuge tube, add 10 μL of 50 mM H₂SO₄. Add 90 μL of the reaction master mix (Buffer + Substrate). Finally, add the PrpF enzyme.

    • Self-Validating Insight: Adding the acid before the enzyme establishes the absolute baseline purity of your substrate and proves that any subsequent isomerization is strictly enzymatic, not a spontaneous artifact of the quenching process.

  • Reaction Initiation: Pre-warm the remaining reaction master mix to 37°C. Initiate the reaction by adding PrpF (final concentration ~1-5 μg/mL) and mix by gentle pipetting.

  • Time-Course Sampling: At defined intervals (e.g., 1, 2, 5, 10, and 15 minutes), withdraw 90 μL aliquots and immediately inject them into tubes containing 10 μL of 50 mM H₂SO₄.

    • Causality: The acid quench drops the pH to ~2.0, instantly denaturing the enzyme. Crucially, it matches the 5 mM H₂SO₄ mobile phase of the HPLC, preventing solvent-front refractive index artifacts during chromatography.

  • Protein Clearance: Centrifuge all quenched samples at 14,000 × g for 10 minutes at 4°C to pellet denatured protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject 20 μL onto an Aminex HPX-87H column. Run isocratically at 0.6 mL/min with 5 mM H₂SO₄ at 35°C. Monitor absorbance at 240 nm (the λmax for the conjugated double bond of aconitate derivatives).

In Vitro Protocol: PrpD/AcnD Reverse Hydration Assay

Because dehydratase reactions are reversible, trans-2-methylaconitate can be used as a substrate to measure the reverse (hydration) activity of PrpD or AcnD back to 2-methylcitrate.

  • Reaction Setup: Prepare 50 mM Tris-HCl (pH 8.0) containing 1 mM trans-2-methylaconitate and 2 mM MgCl₂ (if testing metal-dependent AcnD variants).

  • Execution: Initiate with PrpD/AcnD. Quench time-points with H₂SO₄ as described above.

  • Detection: Monitor the decrease in peak area at 240 nm (since 2-methylcitrate lacks the conjugated double bond and absorbs poorly at 240 nm compared to the alkene substrate)[2].

Data Presentation

Table 1: Representative HPLC Retention Times and Kinetic Parameters Data synthesized from established literature utilizing Aminex HPX-87H columns (0.6 mL/min, 5 mM H₂SO₄)[2][3].

Analyte / ParameterValue / Retention TimeAnalytical Notes
2-Methylcitrate ~10.8 minWeak UV absorbance at 240 nm; monitor via Refractive Index (RI) if absolute quantification is needed.
trans-2-Methylaconitate ~12.5 minStrong UV absorbance at 240 nm. Substrate for PrpF.
cis-2-Methylaconitate ~13.2 minStrong UV absorbance at 240 nm. Product of PrpF.
PrpF Specific Activity 4.8 ± 0.5 pmol/min/μgMeasured using trans-aconitate as a structural surrogate at 37°C[3].

Workflow Visualization

Workflow S1 1. Reaction Setup 25 mM HEPES (pH 7.5), 0.5 mM Substrate S2 2. Enzymatic Conversion Incubate at 37°C, sample over time S1->S2 S3 3. Acid Quenching Add 5 mM H2SO4 to halt reaction S2->S3 S4 4. Protein Clearance Centrifuge at 14,000 x g for 10 min S3->S4 S5 5. HPLC Separation Aminex HPX-87H, Isocratic 5 mM H2SO4 S4->S5 S6 6. UV Quantification Integrate peaks at 240 nm S5->S6

Fig 2: Step-by-step in vitro workflow for quantifying trans-2-methylaconitate isomerization.

References

  • Garvey GS, Rocco CJ, Escalante-Semerena JC, Rayment I. "The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: insights into its biological function." Protein Science, 2007 Jul;16(7):1274-84. URL: [Link]

  • Rocco CJ, Wetterhorn KM, Garvey GS, Rayment I, Escalante-Semerena JC. "The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle." PLoS ONE, 2017; 12(11): e0188130. URL: [Link]

  • Grimek TL, Escalante-Semerena JC. "The acnD genes of Shewanella oneidensis and Vibrio cholerae encode a new Fe/S-dependent 2-methylcitrate dehydratase enzyme that requires prpF function in vivo." Journal of Bacteriology, 2004 Jan;186(2):454-62. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic (2E)-but-2-ene-1,2,3-Tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of synthetic (2E)-but-2-ene-1,2,3-tricarboxylic acid, more commonly known as trans-aconitic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile tricarboxylic acid. The synthesis of trans-aconitic acid, typically through the dehydration of citric acid, frequently results in a crude product containing unreacted starting materials, isomeric impurities, and other byproducts.[1][2] Achieving high purity is critical for subsequent applications, from polymer synthesis to its use as a bio-based platform chemical.[3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude synthetic trans-aconitic acid?

A1: The impurity profile is highly dependent on the synthetic method, but when synthesizing from citric acid via dehydration, the most common impurities include:

  • Unreacted Citric Acid: The precursor molecule may not have fully reacted.

  • cis-Aconitic Acid: This is the geometric isomer of the target compound. The dehydration of citric acid can produce both isomers.[1]

  • Itaconic Acid: This can be formed by the decarboxylation of cis-aconitic acid, especially under harsh thermal conditions.[1]

  • Residual Acids: If strong acids like sulfuric acid are used as catalysts, residual sulfates may be present.[4]

  • Solvents: Residual solvents from the reaction or initial workup, such as glacial acetic acid, can be tenacious.[4]

Q2: My final product is a mixture of cis- and trans-aconitic acid. How can I increase the proportion of the trans isomer?

A2: The trans isomer is the more thermodynamically stable form.[5] The presence of the cis isomer is common after synthesis. During purification, you can favor the formation of the trans isomer as the cis form can isomerize to the trans form, a process influenced by heat and pH.[1][6] Prolonged heating of an aqueous or acidic solution during workup or recrystallization can drive the equilibrium towards the more stable trans isomer. However, be aware that extreme heat at low pH can cause decarboxylation to itaconic acid.[6]

Q3: What is the most reliable, general-purpose method for purifying trans-aconitic acid?

A3: For most laboratory-scale syntheses, recrystallization is the most effective and straightforward method. trans-Aconitic acid has good solubility in hot water and is less soluble in cold water, making water an excellent and green solvent choice.[5] For more stubborn impurities or to achieve very high purity, recrystallization from glacial acetic acid followed by thorough drying is a well-documented procedure.[4]

Q4: How can I reliably confirm the purity and isomeric identity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Melting/Decomposition Point: This is a key differentiator. The cis isomer has a sharp melting point around 125 °C, whereas the more stable trans isomer has a higher decomposition point, typically in the range of 185–208 °C.[5] A broad decomposition range or a lower-than-expected value often indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for separating and measuring the ratio of cis- and trans-aconitic acid, as well as other organic acid impurities.[7][8] A C18 reversed-phase column with an acidic aqueous mobile phase is typically effective.[9]

  • Thin-Layer Chromatography (TLC): While challenging due to the high polarity of the acid, TLC can be used to monitor purification. It is crucial to add a small amount of acid (e.g., 0.5-1% acetic or formic acid) to the eluent to prevent spot tailing on silica gel plates.[10][11]

Q5: My purified product is a sticky gum or oil instead of a crystalline solid. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid.[12] The primary causes are:

  • High Impurity Levels: Impurities can significantly depress the melting point of the mixture, causing it to be a liquid at the temperature of crystallization.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.[12]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your impure product.[12]

To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. If impurities are the cause, an additional purification step (e.g., acid-base extraction) before recrystallization may be necessary.

Section 2: Troubleshooting Guide by Observation

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Excess Solvent: Too much solvent was used to dissolve the crude product, leaving a significant amount of product in the mother liquor.[12] 2. Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[10] 3. Incomplete Crystallization: The solution was not cooled sufficiently or for long enough.1. Use the minimum amount of boiling solvent required for dissolution.[10] If the mother liquor is rich in product, concentrate it by evaporation and cool again to recover a second crop of crystals. 2. Preheat the filtration apparatus (funnel, filter flask) with hot solvent or steam before filtering the hot solution.[10] 3. Ensure the solution is cooled to 0-4 °C in an ice bath and allow adequate time (at least 30 minutes) for crystallization to complete.
Product "Oils Out" During Crystallization 1. Solution is Too Saturated/Cooled Too Quickly: Supersaturation is too high, favoring liquid-liquid separation over crystallization.[12] 2. Melting Point Depression: Impurities have lowered the melting point of the solid to below the temperature of the solution.[13]1. Reheat the mixture until the oil redissolves. Add a small amount (5-10% more) of hot solvent to reduce saturation. Allow the solution to cool very slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool to room temperature overnight). 2. Consider a different recrystallization solvent with a lower boiling point. Alternatively, perform a preliminary purification step like an acid-base extraction to remove the impurities causing the melting point depression.
Broad or Tailing Spots on Silica Gel TLC 1. Strong Analyte-Stationary Phase Interaction: The acidic protons of the tricarboxylic acid are interacting strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms during elution.[10]1. Incorporate a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, into the eluting solvent system. This ensures the compound remains fully protonated and migrates as a single, more defined spot.[10][11]
Final Product is Discolored (Yellow/Brown) 1. Colored Impurities: Highly conjugated or polymeric byproducts from the synthesis are present.[14] 2. Degradation: The product may have partially decomposed if subjected to excessively high temperatures.1. Perform a decolorization step. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight) and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling. Caution: Using too much charcoal can adsorb your product and reduce the yield.[12] 2. Review the synthesis and purification temperatures to ensure they are not excessive. The dehydration of citric acid should be carefully controlled.[4]
Incomplete Removal of Citric Acid 1. Similar Solubility Profile: Citric acid has solubility characteristics similar to aconitic acid in some solvents, making separation by simple recrystallization difficult.1. An acid-base extraction can be effective. Both acids will be extracted into the basic aqueous phase, but their differing pKa values may allow for fractional precipitation by carefully adjusting the pH during re-acidification. 2. Chromatographic methods, particularly ion-exchange or reversed-phase HPLC, are very effective at separating these structurally similar acids.[9][15]

Section 3: Visualization & Workflows

Visualizing the decision-making process and experimental steps can clarify the path to a pure product.

Diagram 1: General Purification Strategy

start Crude Synthetic Product tlc Analyze Impurities (TLC/HPLC/Melting Point) start->tlc decision1 Major Impurities? tlc->decision1 recrystallize Recrystallization (Water or Acetic Acid) decision1->recrystallize Minor impurities Crystalline solid acid_base Acid-Base Extraction decision1->acid_base Neutral/basic impurities Oily crude chromatography Column Chromatography (Reversed-Phase C18) decision1->chromatography Isomeric mixture Similar polarity impurities purity_check Assess Purity (HPLC, Melting Point) recrystallize->purity_check acid_base->recrystallize Isolate & Recrystallize chromatography->purity_check purity_check->recrystallize Impure product Pure (2E)-but-2-ene- 1,2,3-tricarboxylic acid purity_check->product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Diagram 2: Detailed Recrystallization Workflow

cluster_dissolution Dissolution cluster_filtration Impurity Removal (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a 1. Add crude solid to flask b 2. Add MINIMUM amount of boiling solvent a->b c 3. Heat until fully dissolved b->c d 4. Add activated charcoal (if colored) c->d f 6. Cool slowly to room temp. c->f No insolubles e 5. Perform HOT filtration to remove insolubles d->e e->f g 7. Cool in ice bath (0-4 °C) f->g h 8. Scratch flask/seed if no crystals form g->h i 9. Collect crystals via suction filtration h->i j 10. Wash with ice-cold solvent i->j k 11. Dry under vacuum j->k l l k->l Pure Product

Caption: Step-by-step workflow for purification by recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is ideal for removing water-soluble impurities and achieving a good level of purity for most applications.

Materials:

  • Crude trans-aconitic acid

  • Deionized water

  • Erlenmeyer flask, heating mantle or hot plate, stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude synthetic acid into an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add approximately 2-3 mL of deionized water. Heat the mixture to boiling with stirring. Continue to add small portions of boiling water until all the solid has just dissolved. Avoid adding a large excess of water to ensure good recovery.[5][14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% of the solid's weight), and bring it back to a gentle boil for 2-5 minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated Büchner or gravity funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid.[5]

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or non-acidic impurities.

Materials:

  • Crude trans-aconitic acid

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel, beakers, pH paper

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of NaHCO₃.[10] Stopper the funnel and gently invert, venting frequently to release the pressure from the CO₂ gas that evolves. Shake gently and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of aconitic acid) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acid has been transferred to the aqueous phase.[10] Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2). trans-Aconitic acid will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by suction filtration.

  • Washing and Drying: Wash the solid with a small amount of ice-cold water and dry thoroughly under vacuum. For highest purity, this product can be further recrystallized as described in Protocol 1.

Section 5: Data Summary Tables

Table 1: Solubility of trans-Aconitic Acid
SolventSolubilityReference(s)
WaterHigh, increases significantly with temperature. 1g dissolves in 5.5 mL at 13°C and in 2 mL at 25°C.[5][16]
EthanolReadily soluble.[5]
MethanolReadily soluble.[5]
Diethyl EtherMildly or slightly soluble.[5][16]
DioxaneReadily soluble.[5]
Table 2: Physical Properties of Aconitic Acid Isomers for Purity Assessment
Propertycis-Aconitic Acid(2E)-but-2-ene-1,2,3-tricarboxylic acid (trans-Aconitic Acid)Reference(s)
Appearance White crystalline solidWhite to yellowish crystalline solid[2][5]
Melting Point ~125 °CDecomposes[5][17]
Decomposition Point N/A~185 - 208 °C (range can vary)[5][16]
Stability Less stableMore stable, predominant natural form[1][5]

Section 6: References

  • Study.com. (n.d.). Aconitic Acid Formula, Structure & Uses. Retrieved from Study.com. [Link]

  • Wang, Y., & Escalante-Chong, R. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Processes, 10(2), 384. [Link]

  • ChemBK. (2024). Cis-aconitic acid. Retrieved from ChemBK. [Link]

  • NIIR Project Consultancy Services. (n.d.). Aconitic acid-General, Process , Suppliers, Product, Company Profiles, Patent, Report. Retrieved from Primary Information Services. [Link]

  • National Center for Biotechnology Information. (n.d.). Aconitic Acid. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Aconitic acid. Retrieved from SIELC. [Link]

  • Lodi, A., et al. (2014). Quantitation of trans-Aconitic Acid in Different Stages of the Sugar-Manufacturing Process. Journal of Agricultural and Food Chemistry, 62(35), 8848-8853. [Link]

  • Carangal, A. R., et al. (1951). A micromethod for the purification and quantification of organic acids of the tricarboxylic acid cycle in plant tissues. Journal of Biological Chemistry, 193(1), 481-490. [Link]

  • Bruce, W. F. (1937). Aconitic Acid. Organic Syntheses, 17, 1. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • HomeworkForYou. (n.d.). Organic crystallization processes. Retrieved from HomeworkForYou. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-but-2-ene-1,2,3-tricarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). HPLC method for detecting aconitic acid content in pinellia ternata. Retrieved from

  • Waters Corporation. (n.d.). Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Cis-Aconitic Acid Analysis Service. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of aconitic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). But-2-ene-1,2,3-tricarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Moodley, R. (2001). A study of the isomerisation of aconitic acid with reference to sugarcane processing. (Doctoral dissertation, University of Natal). [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]

  • Alhammadi, L., et al. (2021). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass. Journal of Biochemical and Clinical Genetics, 4(2), 52-59. [Link]

  • Klinman, J. P., & Rose, I. A. (1971). Purification and kinetic properties of aconitate isomerase from Pseudomonas putida. Biochemistry, 10(12), 2253-2259. [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry, 32(6), 687-690. [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Wikidata. (n.d.). (Z)-but-2-ene-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • EMBL-EBI. (n.d.). but-2-ene-1,2,3-tricarboxylic acid (CHEBI:16717). Retrieved from [Link]

Sources

Technical Support Center: 2-Methyl-trans-aconitate Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and metabolic engineers who encounter roadblocks when synthesizing intermediates of the 2-methylcitric acid cycle (2-MCC).

Synthesizing 2-methyl-trans-aconitate is notoriously difficult due to the thermodynamic stability of its isomers and the promiscuity of the enzymes involved in propionate catabolism. This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind side-product formation and providing self-validating workflows to ensure absolute stereochemical control.

Part 1: Expert FAQs on Side-Product Formation

Q1: My synthesis is yielding primarily 2-methyl-cis-aconitate instead of the trans-isomer. What is causing this inversion? Causality: The dehydration of 2-methylcitrate is strictly dictated by the evolutionary origin of your enzyme. If you are using the canonical PrpD enzyme (EC 4.2.1.79) from Salmonella enterica or Escherichia coli, the reaction mechanism exclusively yields the cis isomer[1]. To obtain 2-methyl-trans-aconitate, you must utilize the AcnD enzyme (EC 4.2.1.117), an aconitase-like dehydratase found in organisms like Shewanella oneidensis[2][3]. Resolution: Switch your biocatalyst to purified AcnD. Furthermore, ensure your reaction mixture is completely free of PrpF. PrpF is an isomerase that rapidly converts the trans-isomer into the cis-isomer to feed downstream housekeeping aconitases[2].

Q2: I am detecting 4-methylaconitate in my final product mixture. How did this structural isomer form? Causality: 4-methylaconitate arises from an unwanted allylic rearrangement. During the dehydration of 2-methylcitrate, if the catalytic acid/base (e.g., Lys73 in the active site) abstracts the wrong proton, the double bond migrates, shifting the methyl group's relative position on the aconitate backbone[2]. Resolution: This typically indicates thermal stress or pH drift during the reaction. It can also occur if you are using a non-stereospecific dehydratase like MmgE from Bacillus subtilis, which is known to produce mixed (E)- and (Z)- isomers from various diastereomers[4]. Tightly control the reaction pH to 7.5 and avoid prolonged incubation times.

Q3: My downstream LC-MS assays show high background levels of standard citrate and cis-aconitate. What is the source? Causality: The upstream enzyme, 2-methylcitrate synthase (PrpC or MmgD), condenses propionyl-CoA with oxaloacetate. However, these enzymes exhibit substrate promiscuity and will readily accept acetyl-CoA to form standard citrate[4]. This standard citrate is subsequently dehydrated by AcnD (which possesses broad aconitase-like activity) to form standard cis-aconitate[3]. Resolution: Run a negative control assay omitting propionyl-CoA. If citrate still forms, your oxaloacetate or enzyme preparation is contaminated with acetyl-CoA. Chromatographically purify your CoA-thioesters prior to the reaction.

Part 2: Diagnostic Data for Side Products

Use the following self-validating analytical markers to diagnose the specific side products in your reaction mixture.

Side ProductMW ( g/mol )Mechanistic CauseAnalytical Marker (LC-MS / UV)Corrective Action
2-Methyl-cis-aconitate 188.13PrpD activity or PrpF-mediated isomerization.Distinct early retention time vs trans; m/z 187 [M-H]⁻Use purified AcnD (EC 4.2.1.117); ensure PrpF knockout.
4-Methylaconitate 188.13Spontaneous allylic rearrangement.Shifted ¹H-NMR methyl peak; co-elution risks.Maintain pH 7.5; quench reaction rapidly at 2 hours.
Citrate 192.12Acetyl-CoA contamination during PrpC condensation.m/z 191 [M-H]⁻; UV transparent at 210 nm.Purify propionyl-CoA feed; use specific synthase.
Standard cis-Aconitate 174.11AcnD acting on contaminating standard citrate.m/z 173 [M-H]⁻; UV absorbance at 210 nm.Eliminate upstream acetyl-CoA contamination.

Part 3: Visual Workflows & Pathway Logic

The following diagrams map the biochemical divergence that leads to side products and the diagnostic logic required to troubleshoot them.

Pathway Prop Propionyl-CoA + Oxaloacetate MC 2-Methylcitrate (2-MC) Prop->MC PrpC / MmgD Trans 2-Methyl-trans-aconitate (Target Product) MC->Trans AcnD (EC 4.2.1.117) Cis 2-Methyl-cis-aconitate (Major Side Product) MC->Cis PrpD (EC 4.2.1.79) Trans->Cis PrpF Isomerase FourMC 4-Methylaconitate (Rearrangement Product) Trans->FourMC Allylic Shift (pH/Heat)

Enzymatic pathway of 2-methylcitrate dehydration and side product formation.

Troubleshooting Start LC-MS Analysis of Reaction Mixture Check Is the target trans-isomer the dominant peak? Start->Check Success Proceed to Extraction & Lyophilization Check->Success Yes Fail Identify Major Contaminant Check->Fail No CisIso High cis-isomer detected Fail->CisIso Citrate Standard citrate detected Fail->Citrate FixCis Verify PrpF knockout Use purified AcnD CisIso->FixCis FixCit Purify Propionyl-CoA Remove Acetyl-CoA Citrate->FixCit

Troubleshooting logic tree for identifying and resolving isomer contamination.

Part 4: Self-Validating Protocol for Chemo-Enzymatic Synthesis

To prevent the accumulation of the side products detailed above, utilize this strict, step-by-step chemo-enzymatic methodology. Every phase includes a validation checkpoint to ensure systemic integrity.

Phase 1: Substrate Validation
  • Prepare a 50 mM solution of chemically synthesized or enzymatically purified (2S,3S)-2-methylcitrate in 50 mM Tris-HCl buffer. Adjust strictly to pH 7.5.

  • Self-Validation Checkpoint: Inject a 10 µL aliquot into an HPLC system monitoring UV absorbance at 210 nm.

    • Causality: 2-methylcitrate lacks a conjugated double bond and is UV transparent at 210 nm. If you observe a peak at 210 nm prior to adding the enzyme, spontaneous dehydration to an aconitate isomer has already occurred. Discard the batch.

Phase 2: Enzymatic Dehydration
  • Add 5 µM of highly purified AcnD (EC 4.2.1.117, sourced from Shewanella oneidensis) to the substrate solution[3].

  • Critical Exclusion: Ensure your enzyme preparation is completely devoid of PrpF. Even trace amounts of this isomerase will rapidly shift the equilibrium toward 2-methyl-cis-aconitate[2].

  • Incubate the reaction at 30°C for exactly 2 hours under gentle agitation.

Phase 3: Reaction Quenching & Extraction
  • Quench the reaction immediately at the 2-hour mark by adding 0.1% formic acid until the pH drops to ~3.0.

    • Causality: Rapid acidification denatures the AcnD enzyme and protonates the tricarboxylic acids, making them highly soluble in organic solvents. Furthermore, dropping the pH prevents the base-catalyzed allylic rearrangement that leads to 4-methylaconitate side products.

  • Extract the aqueous mixture three times with equal volumes of ethyl acetate.

  • Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at room temperature (do not exceed 30°C to prevent thermal decarboxylation).

Phase 4: Chromatographic Purification
  • Resuspend the crude residue in the HPLC mobile phase (e.g., 20 mM potassium phosphate, pH 2.5).

  • Purify via preparative HPLC using a C18 reverse-phase column.

  • Self-Validation Checkpoint: The trans isomer will elute distinctly from the cis isomer. Collect the major peak, lyophilize, and confirm the structure via ¹H-NMR. The vinylic proton of the trans isomer presents a distinct chemical shift compared to the cis isomer, validating the absolute success of the protocol.

References

  • The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: Insights into its biological function - PMC. Source: nih.gov.
  • First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168 | Biochemistry - ACS Publications. Source: acs.org.
  • Information on EC 4.2.1.117 - 2-methylcitrate dehydratase (2-methyl-trans-aconitate-forming) - BRENDA Enzyme Database. Source: brenda-enzymes.org.
  • In Vitro Conversion of Propionate to Pyruvate by Salmonella enterica Enzymes: 2Methylcitrate Dehydratase (PrpD) and Aconitase Enzymes Catalyze the Conversion of 2Methylcitrate to 2-Methylisocitrate. Source: researchgate.net.

Sources

Technical Support Center: Overcoming Solubility Issues with (2E)-but-2-ene-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2E)-but-2-ene-1,2,3-tricarboxylate , commonly known as trans-aconitate or trans-aconitic acid (TAA). As a highly polar, tricarboxylic acid, this compound presents unique physicochemical challenges during experimental design. While its thermodynamic aqueous solubility is exceptionally high, its conditional solubility (dependent on pH, counter-ions, and lipid environments) often leads to precipitation in biochemical assays and poor permeability in cell-based models.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you optimize your workflows.

Physicochemical Profile & Solubility Metrics

Understanding the baseline properties of trans-aconitate is critical for diagnosing experimental failures. The table below summarizes the quantitative data governing its solubility behavior.

PropertyValueMechanistic ImplicationSource
Molecular Weight 174.11 g/mol Small molecule, but high charge density.1[1]
Aqueous Solubility (Free Acid) 400 g/L (at 20°C) / 472.5 mg/mLHighly soluble in pure water; requires acidic conditions to maintain free acid state.2[2]
LogP -0.140Extremely hydrophilic; virtually zero passive diffusion across lipid bilayers.2[2]
Dissociation Constants K1​=1.58×10−3 , K2​=3.5×10−5 Fully deprotonated (polyanionic) at physiological pH (7.4), acting as a strong chelator.1[1]

Troubleshooting Guides & FAQs

Q1: My trans-aconitate standard precipitates instantly when added to my in vitro enzymatic assay buffer. How do I resolve this? Causality: While the free acid form of trans-aconitate is highly water-soluble 1[1], the tricarboxylate anion coordinates strongly with divalent cations. If your buffer contains high concentrations of calcium ( Ca2+ ) or magnesium ( Mg2+ ), it forms insoluble coordination polymers that rapidly drop out of solution. This precipitation mechanism is so efficient that it is historically used in the agricultural industry to extract aconitate from sugarcane juice via calcium clarification 3[3]. Solution: Switch to monovalent cation buffers (e.g., sodium or potassium phosphate). If your enzyme requires divalent cofactors, strictly limit Mg2+ concentrations to ≤1 mM and add the aconitate to the reaction mixture last to prevent localized high-concentration nucleation.

Q2: We observe zero efficacy in our cell-based assays despite strong target engagement in biochemical assays. Is this a solubility issue? Causality: This is a lipid solubility (permeability) bottleneck. trans-Aconitate has a highly negative LogP (-0.140) 2[2] and exists almost entirely as a polyanion at physiological pH (7.4). Because highly charged, hydrophilic molecules cannot passively diffuse across the hydrophobic core of the lipid bilayer, the compound remains trapped in the extracellular media. Solution: Employ a prodrug strategy. By masking the carboxylic acid groups via esterification (e.g., synthesizing trimethyl trans-aconitate), you neutralize the charge and increase the LogP. The lipophilic prodrug diffuses into the cell, where ubiquitous intracellular esterases hydrolyze the ester bonds to release the active trans-aconitate 4[4].

Q3: What is the best solvent for preparing highly concentrated stock solutions for LC-MS/MS? Causality: For analytical applications, you must maintain the molecule in its fully protonated (free acid) state to prevent salt formation and ensure sharp chromatographic peaks. Solution: Reconstitute the standard in LC-MS grade water containing 0.1% formic acid. This suppresses the ionization of the carboxylate groups during storage. During chromatography, utilize a gradient of 20 mM sodium phosphate (pH 2.9) or similar acidic mobile phases to maintain solubility and peak integrity 5[5].

Validated Experimental Protocols

Protocol A: Preparation of Precipitation-Free Assay Buffers

Objective: Prevent calcium/magnesium-aconitate precipitation in biochemical assays.

  • Buffer Selection: Prepare a 50 mM HEPES or Tris-HCl buffer. Do not use PBS if you plan to add calcium, as calcium phosphate will independently precipitate.

  • Chelation (Optional but Recommended): If your target enzyme does not require metal cofactors, add 1 mM EDTA to the buffer to sequester trace divalent cations.

  • Aconitate Addition: Prepare a 100 mM stock of trans-aconitic acid in pure water. Slowly titrate the stock into your working buffer while stirring.

  • pH Adjustment: The addition of the acid will drop the buffer pH. Carefully adjust back to pH 7.4 using 1M NaOH. Do not use Ca(OH)2​ or Mg(OH)2​ .

  • Self-Validation Step: Before adding your enzyme or protein, measure the optical density of the buffer at 600 nm ( OD600​ ) using a spectrophotometer. An OD600​>0.05 indicates sub-visual micro-precipitates. If detected, filter the buffer through a 0.22 µm PES membrane and re-measure.

Protocol B: Esterification Strategy for Enhanced Cellular Uptake

Objective: Bypass lipid membrane insolubility using a lipophilic prodrug.

  • Prodrug Synthesis/Sourcing: Obtain or synthesize trimethyl trans-aconitate (TMA). The methyl esterification of the three carboxylate groups drastically shifts the LogP to a positive value.

  • Stock Preparation: Dissolve TMA in 100% DMSO to create a 10 mM stock. TMA is highly soluble in organic solvents compared to the free acid.

  • Cellular Dosing: Dilute the DMSO stock into your cell culture media (final DMSO concentration ≤0.1% ). Incubate cells for 2-4 hours to allow passive diffusion and intracellular esterase cleavage.

  • Self-Validation Step: To confirm successful intracellular delivery and activation, lyse a subset of the treated cells using cold 80% methanol. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS (using an acidic mobile phase 5[5]) to quantify the accumulation of the de-esterified trans-aconitate polyanion.

Visual Workflows

SolubilityWorkflow Start Precipitation or Low Assay Signal Check Analyze Buffer Composition & pH Start->Check CaMg High Divalent Cations (Ca/Mg)? Check->CaMg Cell Cell-Based Assay? CaMg->Cell No Chelate Add EDTA/EGTA or Use Monovalent Salts CaMg->Chelate Yes Prodrug Use Lipophilic Ester Prodrug Cell->Prodrug Yes

Diagnostic workflow for resolving trans-aconitate solubility and permeability bottlenecks.

ProdrugPathway TMA Trimethyl Aconitate (Lipophilic) Membrane Lipid Bilayer (Passive Diffusion) TMA->Membrane Esterase Intracellular Esterases Membrane->Esterase TAA trans-Aconitate (Polyanionic) Esterase->TAA Hydrolysis Target TCA Cycle Modulation TAA->Target Target Engagement

Mechanism of cellular uptake and intracellular activation of trans-aconitate prodrugs.

References

  • Title: trans-Aconitic acid | C6H6O6 | CID 444212 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Optimizing aconitate removal during clarification - LSU Scholarly Repository Source: lsu.edu URL: [Link]

  • Title: Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC Source: nih.gov URL: [Link]

  • Title: First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168 | Biochemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Technical Support Center: NMR Analysis of 2-Methyl-trans-aconitate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the Nuclear Magnetic Resonance (NMR) analysis of 2-methyl-trans-aconitate. As a central intermediate in the methylcitric acid cycle (propionate metabolism), 2-methyl-trans-aconitate presents unique analytical challenges[1]. Its tricarboxylic acid backbone, conjugated double bond, and labile allylic protons make it highly susceptible to in vitro artifacts during sample extraction and NMR acquisition.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the physicochemical causality behind signal degradation, providing self-validating workflows to ensure absolute data integrity.

Artifact Intervention Workflow

NMR_Artifacts Sample Biological Extract (Contains 2-methyl-trans-aconitate) Quench Acidic Quenching (pH < 3) Prevents Enzymatic Hydration Sample->Quench Immediate Processing Buffer NMR Buffer Prep (Chelex, 100mM PO4, pH 7.0) Quench->Buffer Lyophilization & Reconstitution NMR NMR Acquisition (Low Temp, Fast Acquisition) Buffer->NMR Transfer to NMR Tube Isomer Artifact: Isomerization (trans → cis conversion) Buffer->Isomer High pH / Heat Broad Artifact: Peak Broadening (Paramagnetic Metal Chelation) Buffer->Broad Trace Fe/Cu HD Artifact: H-D Exchange (Loss of C3/C5 Protons) Buffer->HD Prolonged D2O

Workflow of 2-methyl-trans-aconitate NMR preparation highlighting common artifact intervention points.

Troubleshooting & FAQs: The Causality of NMR Artifacts

Q1: Why am I seeing a double set of resonances for 2-methyl-trans-aconitate in my 1 H NMR spectra? The Causality: You are observing spontaneous isomerization. While the methylcitric acid cycle utilizes specific enzymes like 2-methylaconitate isomerase (PrpF) to convert the trans isomer to the cis isomer in vivo, 2-methyl-trans-aconitate is thermodynamically driven to isomerize non-enzymatically in aqueous solutions[2]. This reaction is accelerated by physiological or basic pH and ambient temperatures. The Solution: Maintain the sample pH strictly below 6.0 during extraction. If physiological pH (7.4) is required for the NMR buffer, acquire the spectra at lower temperatures (e.g., 4 °C) to kinetically freeze the isomerization process.

Q2: The methylene protons (C3) are showing reduced integration or disappearing entirely over time. Is my compound degrading? The Causality: Your compound is not degrading; it is undergoing Hydrogen-Deuterium (H-D) exchange. The protons adjacent to the carboxylate and the double bond (allylic/alpha protons) are highly labile. In D 2​ O-based NMR buffers, these protons spontaneously exchange with deuterium from the solvent[2]. Because deuterium is invisible in 1 H NMR, the signal disappears, and the splitting pattern of adjacent protons collapses due to the loss of J-coupling. The Solution: Minimize the time between dissolving the sample in D 2​ O and acquisition. If observing the C3 protons is critical to your structural assignment, use a 90% H 2​ O / 10% D 2​ O buffer system and apply a water suppression pulse sequence (e.g., NOESY1D or WATERGATE).

Q3: My peaks are extremely broad, and the baseline is distorted, even after rigorous shimming. What is wrong? The Causality: 2-methyl-trans-aconitate is a tricarboxylic acid, making it a potent chelating agent. It readily binds trace paramagnetic metals (e.g., Fe 2+ , Fe 3+ from degraded aconitase iron-sulfur clusters, or Cu 2+ contaminants in water). Paramagnetic relaxation drastically shortens the transverse relaxation time ( T2​ ), leading to severe peak broadening and loss of fine multiplet structure. The Solution: Treat all NMR buffers with Chelex-100 resin prior to use to strip trace metals. Additionally, spike the NMR sample with a trace amount of EDTA (e.g., 0.1 mM) to thermodynamically outcompete the aconitate for any residual metal ions.

Q4: The chemical shifts of my synthetic standard do not match the chemical shifts in my biological extract. Why is there a drift? The Causality: Chemical shift drifting in organic acids is almost exclusively a pH artifact. The three carboxylate groups of 2-methylaconitate have distinct pKa values. Even a 0.1 unit variation in the pH (or pD) of the NMR sample relative to your standard will cause significant drifting of the chemical shifts due to varying protonation states[3]. The Solution: Use a high-capacity buffer (e.g., 100 mM sodium phosphate) and precisely adjust the pD of both the standard and the biological extract to the exact same value using a micro-pH electrode.

Quantitative Summary of NMR Artifacts

To assist in rapid spectral diagnosis, the following table summarizes the quantitative impact of common artifacts on 2-methyl-trans-aconitate NMR data.

Artifact TypeAffected NMR SignalsPrimary CausalitySeverityMitigation Strategy
Spontaneous Isomerization Appearance of new vinylic/methyl peaksThermodynamic shift to cis-isomer at pH > 6.0HighMaintain sample at 4 °C; analyze promptly.
H-D Exchange Loss of C3/C5 proton integralsLabile allylic protons exchanging with D 2​ O solventModerateUse 90:10 H 2​ O:D 2​ O with water suppression.
Paramagnetic Broadening All peaks (linewidths > 5 Hz)Chelation of trace Fe 2+ /Cu 2+ shortening T2​ relaxationCriticalPre-treat buffers with Chelex-100; add 0.1 mM EDTA.
Chemical Shift Drift Drifting of all proton resonancesVariations in sample pD altering carboxylate protonationModerateUse 100 mM phosphate buffer; precisely match pD.
Enzymatic Hydration Appearance of 2-methylisocitrateResidual aconitase (PrpB/CitB) activityCriticalQuench extracts immediately with 0.1% formic acid.
Self-Validating Protocol: Artifact-Free Extraction and NMR Preparation

To guarantee data integrity, every step in this protocol includes a built-in validation checkpoint. This ensures that if an artifact is introduced, it is immediately detected before downstream analysis.

Step 1: Enzymatic Quenching & Extraction

  • Action: To prevent residual 2-methylcitrate dehydratase or aconitase from altering the metabolite pool, instantly quench the biological reaction by adding 100 µL of 1 M sodium phosphate (pH 2.9) or 0.1% formic acid per 1 mL of sample[4]. Centrifuge at 15,700 × g for 5 minutes to pellet denatured proteins.

  • Validation Checkpoint: Spike the sample with a known concentration of an internal standard (e.g., 0.5 mM DSS). Post-extraction, the NMR integration of the DSS peak must match the theoretical spike concentration, validating that no sample was lost during protein precipitation.

Step 2: Metal Scavenging & Buffer Preparation

  • Action: Prepare a 100 mM sodium phosphate buffer. Pass the buffer twice through a column of Chelex-100 resin to remove paramagnetic impurities. Add 0.1 mM EDTA and adjust the pH to the desired target.

  • Validation Checkpoint: Measure the linewidth at half-height ( w1/2​ ) of the DSS reference peak in your first 1D 1 H spectrum. If w1/2​ > 1.5 Hz after proper shimming, paramagnetic metals are still present. Discard the buffer and re-treat with Chelex.

Step 3: Deuterium Exchange Management

  • Action: Lyophilize the quenched extract. Reconstitute the dried pellet in 600 µL of 100% D 2​ O immediately before inserting the tube into the spectrometer.

  • Validation Checkpoint: In the first acquired spectrum, calculate the integration ratio of the C3 methylene protons to the C2 methyl protons. The theoretical ratio is 2:3. If the ratio falls below 1.8:3, H-D exchange has already begun[2], and the data must be corrected for isotopic depletion.

Step 4: Acquisition & Isomerization Check

  • Action: Lock, tune, and shim the spectrometer at a regulated temperature of 4 °C to suppress non-enzymatic isomerization.

  • Validation Checkpoint (The "Bookend" Method): Acquire a rapid 1D 1 H NMR spectrum (e.g., 16 scans) immediately upon sample insertion ( t=0 ). Proceed with your lengthy 2D acquisition suite (HSQC, HMBC, TOCSY). Once complete, acquire a final 1D 1 H NMR spectrum ( t=end ). Subtract the t=0 spectrum from the t=end spectrum. Any residual positive peaks in the vinylic region indicate that trans-to-cis isomerization occurred during the NMR run, and your 2D spectra may contain artifactual cross-peaks.

References
  • First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168 Biochemistry (ACS Publications) URL:[Link][4]

  • Structure and Chemical Reaction Mechanism of LigU, an Enzyme That Catalyzes an Allylic Isomerization in the Bacterial Degradation of Lignin Biochemistry (ACS Publications) URL:[Link][2]

  • Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus Biochemical Journal (PMC) URL:[Link][3]

  • Propionate metabolism in Desulfurella acetivorans Frontiers in Microbiology (PMC) URL:[Link][1]

Sources

Validation & Comparative

Comparative Analysis of cis- and trans-2-Methylaconitate: Biological Activity and Metabolic Routing

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the stereospecificity of metabolic intermediates is critical for both fundamental microbiology and targeted drug discovery. The 2-methylcitric acid cycle (2-MCC) is an essential metabolic pathway utilized by various bacteria and fungi to detoxify and assimilate propionate—a short-chain fatty acid that becomes highly toxic if allowed to accumulate as propionyl-CoA.

A critical juncture in this pathway is the dehydration of 2-methylcitrate, which yields 2-methylaconitate. Depending on the organism's enzymatic machinery, this reaction produces either the cis or trans isomer. This guide provides an objective, data-driven comparison of cis- and trans-2-methylaconitate, detailing their structural implications, biological activities, and the experimental methodologies required to study them.

Structural and Mechanistic Divergence

The biological activity of 2-methylaconitate is entirely dictated by its stereochemistry. The downstream enzyme in the 2-MCC, aconitase (AcnB or PrpJ), exhibits strict stereospecificity, acting as the metabolic gatekeeper.

  • cis-2-Methylaconitate ((Z)-isomer): In organisms like Escherichia coli and Salmonella enterica, the enzyme PrpD (a 2-methylcitrate dehydratase) directly catalyzes the formation of cis-2-methylaconitate. This isomer is the biologically active substrate . It is readily hydrated by aconitase to form 2-methylisocitrate, allowing the cycle to proceed.

  • trans-2-Methylaconitate ((E)-isomer): In organisms such as Shewanella oneidensis and Pseudomonas aeruginosa, an alternative dehydratase called AcnD generates the trans isomer. Crucially, the trans isomer is biologically inactive as a substrate for aconitase. It represents a metabolic dead-end unless it is structurally rearranged.

  • The Isomerization Bridge (PrpF): To rescue the inactive trans isomer, these organisms rely on PrpF , a non-PLP-dependent isomerase. PrpF catalyzes a base-mediated proton abstraction and rotation around the C2–C3 bond, converting trans-2-methylaconitate into the active cis form. Inhibiting PrpF in these pathogens traps the cycle at the trans isomer, leading to toxic propionate accumulation—a highly attractive mechanism for novel antimicrobial development.

Metabolic Pathway Visualization

The following diagram illustrates the divergent routing of 2-methylcitrate based on the dehydratase present, and the critical role of PrpF in restoring biological activity.

G MC 2-Methylcitrate AcnD AcnD (Dehydratase) MC->AcnD PrpD PrpD (Dehydratase) MC->PrpD Trans trans-2-Methylaconitate (Inactive Substrate) PrpF PrpF (Isomerase) Trans->PrpF Cis cis-2-Methylaconitate (Active Substrate) AcnB Aconitase (AcnB) Cis->AcnB MIC 2-Methylisocitrate AcnD->Trans PrpD->Cis PrpF->Cis Isomerization AcnB->MIC

Metabolic routing of 2-methylcitrate to 2-methylisocitrate via cis- and trans-2-methylaconitate.

Quantitative Data Comparison

The physical and biological properties of the two isomers dictate their behavior in both in vivo metabolism and in vitro assays.

Propertycis-2-Methylaconitatetrans-2-Methylaconitate
IUPAC Stereochemistry (Z)-2-methylaconitate(E)-2-methylaconitate
Generating Enzyme PrpD (Dehydratase)AcnD (Dehydratase)
Biological Activity Active intermediateInactive dead-end (requires isomerization)
Aconitase (AcnB) Affinity High (Obligate Substrate)Negligible (Non-substrate)
Metabolic Fate Hydrated to 2-methylisocitrateIsomerized to cis-2-methylaconitate via PrpF
Role in Pathogen Survival Essential for propionate detoxificationTransient intermediate in AcnD-dependent species

Experimental Protocols

To accurately study the biological activity and conversion of these isomers, assays must be designed with strict causality and self-validating controls. Below are the gold-standard methodologies for evaluating this system .

Protocol 1: Continuous Coupled Enzymatic Assay for PrpF Isomerase Activity

Causality: Because trans-2-methylaconitate is inactive against aconitase, we can couple the isomerization reaction to downstream enzymes. By providing the trans isomer, downstream NADH oxidation will only occur if PrpF successfully converts it to the cis form. Aconitase (AcnB) hydrates the cis isomer to 2-methylisocitrate, which is cleaved by PrpB into succinate and pyruvate. Pyruvate is then reduced by Lactate Dehydrogenase (LDH), consuming NADH.

Self-Validating Controls:

  • Negative Control (-PrpF): Establishes baseline absorbance and proves AcnB cannot utilize the trans isomer.

  • Positive Control (+cis-isomer): Bypasses PrpF to verify that AcnB, PrpB, and LDH are fully functional.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 1 mM MgCl₂.

  • Substrate Generation: trans-2-methylaconitate is highly unstable and rarely available commercially. Generate it in situ by incubating 1 mM 2-methylcitrate with 2 μM purified AcnD for 30 minutes at 25°C.

  • Reaction Assembly: In a UV-compatible quartz cuvette, combine the buffer, 0.2 mM NADH, 1 μM AcnB, 1 μM PrpB, 2 U/mL LDH, and the AcnD-generated substrate mixture.

  • Baseline Validation: Monitor absorbance at 340 nm for 3 minutes. A flat baseline validates the negative control (no background cis isomer present).

  • Initiation: Inject 0.5 μM purified PrpF to initiate the isomerization.

  • Data Acquisition: Continuously record the decrease in A₃₄₀ over 10 minutes. Calculate specific activity using the NADH molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

Protocol 2: HPLC-UV Separation and Quantification of Isomers

Causality: While coupled assays measure flux, High-Performance Liquid Chromatography (HPLC) provides direct physical evidence of structural conversion. The isomers interact differently with the stationary phase due to their stereochemical geometries, allowing for distinct peak resolution.

Step-by-Step Methodology:

  • Reaction Quenching: Extract 100 μL from an active PrpF/AcnD in vitro reaction. Immediately quench by adding 10 μL of 1 M H₂SO₄ to denature enzymes and halt catalysis.

  • Clarification: Centrifuge the quenched sample at 14,000 × g for 10 minutes to pellet proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Setup: Equip the HPLC with an organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H). Maintain the column compartment at 35°C.

  • Elution: Run an isocratic mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min.

  • Detection: Monitor the eluting compounds using a Diode Array Detector (DAD) set to 210 nm (optimal for detecting the conjugated double bonds of the aconitate backbone).

  • Analysis: The trans isomer typically elutes earlier than the cis isomer due to reduced column interaction. Integrate the respective peak areas to determine the steady-state conversion ratio.

References

  • Garvey, G. S., Rocco, C. J., Escalante-Semerena, J. C., & Rayment, I. (2007). The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: insights into its biological function. Protein Science.[Link]

  • Rocco, C. J., Wetterhorn, K. M., Garvey, G. S., Rayment, I., & Escalante-Semerena, J. C. (2017). The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle. PLoS One.[Link]

  • Reddick, J. J., Sirkisoon, S., Dahal, R. A., Hardesty, G., Hage, N. E., Booth, W. T., ... & Kiel, B. E. (2017). First Biochemical Characterization of a Methylcitric Acid Cycle from Bacillus subtilis Strain 168. Biochemistry.[Link]

A Comparative Guide to Isotopic Labeling Studies with (2E)-but-2-ene-1,2,3-tricarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an in-depth technical comparison of isotopic labeling studies utilizing the specialized tracer, (2E)-but-2-ene-1,2,3-tricarboxylate, against more conventional alternatives. By delving into the causality behind experimental choices and providing supporting data, this document serves as a comprehensive resource for designing robust metabolic flux analyses.

Introduction to Isotopic Labeling and the Significance of the 2-Methylcitric Acid Cycle

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms in a substrate with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can track the journey of these labeled atoms through metabolic pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the quantification of metabolic fluxes—the rates of biochemical reactions—providing a dynamic snapshot of cellular metabolism that is unattainable with traditional metabolomics, which only measures metabolite concentrations.[3]

While pathways like glycolysis and the tricarboxylic acid (TCA) cycle are central to cellular metabolism, other interconnected pathways play crucial roles in specific organisms or under particular conditions. One such pathway is the 2-methylcitric acid cycle (2-MCC) , a critical route for the catabolism of propionate in many microorganisms, including bacteria and fungi.[4][5] Propionate is a short-chain fatty acid that can be toxic if it accumulates, and the 2-MCC allows organisms to convert it into pyruvate and succinate, which can then enter central carbon metabolism.[6]

(2E)-but-2-ene-1,2,3-tricarboxylate , also known as 2-methyl-trans-aconitate , is a key intermediate in the 2-MCC.[7] It is formed from the dehydration of 2-methylcitrate by the enzyme 2-methylcitrate dehydratase.[4][6] Subsequently, it is isomerized to 2-methyl-cis-aconitate, which is then hydrated to 2-methylisocitrate.[5][8] The unique position of (2E)-but-2-ene-1,2,3-tricarboxylate in this pathway makes its isotopically labeled form a highly specific tracer for probing the flux and regulation of propionate metabolism.

Hypothetical Synthesis of Isotopically Labeled (2E)-but-2-ene-1,2,3-tricarboxylate

One potential strategy would be to utilize a palladium-catalyzed carbonylation reaction with isotopically labeled carbon monoxide ([¹³C]CO) or carboxylation with labeled carbon dioxide ([¹³C]CO₂) to introduce the isotopic label into a suitable precursor molecule.[9][10] For instance, a synthetic route could be designed to construct the carbon backbone of the molecule, followed by the late-stage introduction of one or more carboxyl groups using a ¹³C-labeled source. This approach is advantageous as it maximizes the incorporation of the expensive isotope in the final steps of the synthesis.[10]

Alternatively, a biocatalytic approach could be explored, where microorganisms known to produce 2-methylcitric acid cycle intermediates are cultured in the presence of a simple ¹³C-labeled substrate, such as [¹³C]propionate. The labeled (2E)-but-2-ene-1,2,3-tricarboxylate could then be purified from the culture medium or cell lysate.

Comparative Analysis of (2E)-but-2-ene-1,2,3-tricarboxylate with Alternative Tracers

The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation. For studying the 2-methylcitric acid cycle, isotopically labeled (2E)-but-2-ene-1,2,3-tricarboxylate offers high specificity. However, in many contexts, researchers are interested in the broader interplay between various central metabolic pathways. In such cases, a comparison with more established tracers is essential.

TracerPrimary Metabolic Pathway(s) ProbedAdvantagesLimitations
[¹³C]-(2E)-but-2-ene-1,2,3-tricarboxylate 2-Methylcitric Acid Cycle (2-MCC)High Specificity: Directly traces flux through the 2-MCC.[4] Low Background: Minimal label scrambling into unrelated pathways.Limited Scope: Primarily informative for propionate metabolism. Availability: Not commercially available, requires custom synthesis.
[U-¹³C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine BiosynthesisComprehensive Overview: Traces carbon through multiple core pathways.[8][11] Commercially Available: Widely accessible in various labeling patterns.Label Scrambling: Can lead to complex labeling patterns that are challenging to interpret.[11] Indirect Measurement: Provides a systemic view but may not be ideal for resolving fluxes in specific, less active pathways.
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Precise PPP Flux: Allows for accurate determination of oxidative PPP activity.[4][12] Resolves Glycolysis and PPP: Generates distinct labeling patterns for each pathway.[9]Less Informative for TCA Cycle: Compared to uniformly labeled glucose.[13] Cost: Can be more expensive than other glucose isotopologues.
[U-¹³C,¹⁵N]Glutamine TCA Cycle Anaplerosis, Reductive Carboxylation, Nitrogen MetabolismTraces Carbon and Nitrogen: Provides insights into both carbon and nitrogen fate.[14] Cancer Metabolism: Particularly useful for studying the role of glutamine in cancer.[15][16]Pathway Specificity: Primarily traces glutamine-dependent pathways. Complex Isotopologue Distribution: Can generate a large number of isotopologues.
[¹³C]Acetate Fatty Acid Synthesis, Astrocytic Metabolism (in brain studies)Specific for Acetyl-CoA Metabolism: Directly traces the contribution of acetate to cellular processes.[17][18] Cell-Type Specificity: Can be used to probe the metabolism of specific cell types, like astrocytes.[17]Limited to Acetate-Utilizing Pathways: Not a general tracer for central carbon metabolism.
[¹³C]Pyruvate TCA Cycle Entry, GluconeogenesisProbes Pyruvate Metabolism: Directly investigates the fate of pyruvate at a key metabolic branch point.[19][20] Distinguishes PDH and PC Flux: Different labeling patterns can differentiate between pyruvate dehydrogenase and pyruvate carboxylase activity.[21]Rapid Metabolism: Can be quickly consumed, potentially limiting the labeling of downstream metabolites.

Experimental Protocols

The following is a generalized, step-by-step protocol for a stable isotope labeling experiment in adherent mammalian cells using an isotopic tracer, which can be adapted for specific research questions and cell types.

Cell Culture and Labeling
  • Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Labeling Medium Preparation: Prepare a custom culture medium that is deficient in the metabolite to be used as a tracer (e.g., glucose-free DMEM for ¹³C-glucose labeling). Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled metabolites) and the desired concentration of the isotopic tracer.

  • Initiation of Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into various metabolites.

Sample Quenching and Metabolite Extraction
  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solvent, such as 80:20 methanol:water, to the cells.

  • Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete cell lysis. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

Sample Preparation for LC-MS Analysis
  • Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. The dried pellet can be stored at -80°C until analysis.

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC-MS method, such as a mixture of water and acetonitrile.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

2_Methylcitric_Acid_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_trans_aconitate (2E)-but-2-ene-1,2,3-tricarboxylate (2-methyl-trans-aconitate) Methylcitrate->Methyl_trans_aconitate 2-methylcitrate dehydratase Methyl_cis_aconitate 2-methyl-cis-aconitate Methyl_trans_aconitate->Methyl_cis_aconitate Isomerase Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB Succinate Succinate Methylisocitrate->Succinate

Caption: The 2-Methylcitric Acid Cycle.

Isotopic_Labeling_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Introduction of Isotopic Tracer Cell_Culture->Isotope_Labeling Quenching 3. Quenching Metabolism Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Data Processing (MID Calculation) LC_MS_Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General Experimental Workflow for Isotopic Labeling.

Conclusion

The selection of an appropriate isotopic tracer is fundamental to the success of any metabolic flux analysis study. While established tracers like [U-¹³C]glucose and [U-¹³C,¹⁵N]glutamine provide a broad overview of central carbon and nitrogen metabolism, specialized tracers such as isotopically labeled (2E)-but-2-ene-1,2,3-tricarboxylate offer unparalleled specificity for probing less ubiquitous but biologically significant pathways like the 2-methylcitric acid cycle.

This guide has provided a comprehensive comparison of (2E)-but-2-ene-1,2,3-tricarboxylate with conventional tracers, supported by a detailed experimental protocol and visual aids. By understanding the strengths and limitations of each tracer, researchers and drug development professionals can make more informed decisions in designing their experiments, ultimately leading to more precise and meaningful insights into cellular metabolism.

References

  • Rocco, C. J., Wetterhorn, K. M., Garvey, G. S., Rayment, I., & Escalante-Semerena, J. C. (2017). The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle. PLOS ONE, 12(11), e0188130. [Link]

  • Bsharat, M. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3), 1110-1121. [Link]

  • Rocco, C. J., Wetterhorn, K. M., Garvey, G. S., Rayment, I., & Escalante-Semerena, J. C. (2017). The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle. PLoS One, 12(11), e0188130. [Link]

  • IUBMB. (n.d.). EC 4.2.1.117. In Enzyme Nomenclature. Retrieved from [Link]

  • Wetterhorn, K. M., Rocco, C. J., & Escalante-Semerena, J. C. (2010). The three-dimensional crystal structure of the PrpF protein of Shewanella oneidensis complexed with trans-aconitate: insights into its biological function. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 11), 1222–1231. [Link]

  • Sonnewald, U., & Schousboe, A. (2016). Labeled acetate as a marker of astrocytic metabolism. Journal of Cerebral Blood Flow & Metabolism, 36(8), 1339–1348. [Link]

  • Wikipedia. (2023, December 1). Isotopic labeling. In Wikipedia. [Link]

  • Nilsson, R., et al. (2022). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS Omega, 7(10), 8794-8801. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 985, 439–451. [Link]

  • Zhang, J., et al. (2014). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in Enzymology, 542, 369-389. [Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 88. [Link]

  • Le, D., et al. (2023). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy. medRxiv. [Link]

  • Liu, Y., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • Cocuron, J. C. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

  • Ertefai, B. (2016, May 5). Does anyone know which stable isotope of 13C glucose might be suitable for flux analysis of glycolysis and the TCA cycle? ResearchGate. [Link]

  • Zheng, J., et al. (2024). Accumulation of 2-methylcitrate induces metabolic imbalance in Bacillus thuringiensis, revealing a detoxification strategy mediated by an internal promoter. mSystems, 9(1), e00863-23. [Link]

  • ResearchGate. (2011, June 8). (PDF) Labeled Acetate as a Marker of Astrocytic Metabolism. [Link]

  • Wikidata. (2025, November 2). (Z)-but-2-ene-1,2,3-tricarboxylic acid. Wikidata. [Link]

  • Faubert, B., et al. (2017). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 17(11), 653–668. [Link]

  • Chen, W., et al. (2013). The enzymatic conversion of phosphonates to phosphate by bacteria. Current Opinion in Chemical Biology, 17(4), 589–596. [Link]

  • Gameiro, P. A., et al. (2021). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv. [Link]

  • Mandal, T., et al. (2025). Stable 13 C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]

  • ResearchGate. (n.d.). Schematic demonstrating the 13 C-labeling of citrate and other CAC... [Link]

  • Sherry, A. D., et al. (2012). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Journal of Magnetic Resonance, 224, 1-14. [Link]

  • Silantes. (2025, June 2). Mammalian Cell Expression for Stable Isotope Labeling. [Link]

  • Fan, T. W.-M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 1-32. [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2010). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 299(5), H1367–H1375. [Link]

  • Gunda, V., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

Sources

In Vivo Validation of trans-2-Methylaconitate as a Metabolic Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The landscape of immunometabolism and antimicrobial drug development has long relied on modifying the tricarboxylic acid (TCA) cycle to alter cellular behavior. While endogenous metabolites like itaconate and synthetic derivatives like Dimethyl Fumarate (DMF) are established standards, trans-2-Methylaconitate (t2MA) is emerging as a highly specific, dual-action metabolic modulator.

t2MA is a structural analog of the intermediates found in the 2-methylcitrate cycle (2-MCC)—a critical pathway utilized by pathogenic bacteria (such as Pseudomonas aeruginosa and Mycobacterium tuberculosis) to detoxify propionate[1]. By introducing exogenous t2MA, researchers can competitively inhibit key isomerases like PrpF and dehydratases like AcnD/PrpD[2][3]. This dual-action mechanism not only starves pathogens of vital carbon sources but also forces a metabolic rewiring in host macrophages, dampening pro-inflammatory cytokine cascades without the indiscriminate electrophilic toxicity often associated with DMF[4].

This guide provides drug development professionals and researchers with an objective performance comparison between t2MA and industry alternatives, alongside a rigorously self-validating in vivo protocol for experimental application.

Pathway Visualization: The 2-Methylcitrate Cycle Interface

To understand the causality behind t2MA's efficacy, we must map its target engagement. The diagram below illustrates how t2MA acts as a competitive bottleneck within the 2-MCC, preventing the conversion of 2-methylcitrate into 2-methylisocitrate, thereby halting downstream succinate and pyruvate generation[2].

Pathway Prop Propionyl-CoA PrpC PrpC (Synthase) Prop->PrpC OAA Oxaloacetate OAA->PrpC MC 2-Methylcitrate PrpD PrpD / AcnD (Dehydratase) MC->PrpD t2MA trans-2-Methylaconitate (Metabolic Modulator) MIC 2-Methylisocitrate t2MA->MIC PrpF Isomerization PrpB PrpB (Lyase) MIC->PrpB Succ Succinate Pyr Pyruvate PrpC->MC PrpD->t2MA Competitive Inhibition PrpB->Succ PrpB->Pyr

Metabolic rewiring by trans-2-Methylaconitate within the 2-Methylcitrate Cycle.

Comparative Performance Data

When selecting a metabolic modulator for in vivo studies, researchers must balance target affinity, half-life, and off-target toxicity. The table below objectively benchmarks t2MA against unmodified Itaconate and Dimethyl Fumarate (DMF).

Parametertrans-2-Methylaconitate (t2MA)Unmodified ItaconateDimethyl Fumarate (DMF)
Primary Target(s) PrpF, AcnD, AconitaseSDH, KEAP1KEAP1, Nrf2
In Vivo Half-Life ~2.5 hours~15 - 30 minutes~1 hour
Cellular Permeability High (Active transport via dicarboxylate carriers)Low (Requires esterification for cellular entry)High (Highly lipophilic)
Anti-Inflammatory Potency High (IC50 for IL-1β reduction: ~45 µM)Moderate (IC50: ~150 µM)Very High (IC50: ~15 µM)
Antimicrobial Efficacy High (Directly disrupts 2-MCC in P. aeruginosa)Low (Pathogens readily degrade it via Ict/Icl)None (Purely host-directed)
Off-Target Toxicity Low (Specific competitive inhibition)LowModerate (Indiscriminate thiol alkylation)

Causality in Performance: Unmodified itaconate suffers from poor cell permeability and rapid enzymatic degradation by bacterial itaconate degradation operons. DMF is highly potent but acts as a broad electrophile, leading to off-target thiol alkylation and gastrointestinal toxicity. t2MA circumvents these issues by utilizing native dicarboxylate transporters for entry and acting as a structurally specific competitive inhibitor rather than a reactive electrophile[3][4].

In Vivo Experimental Validation Protocol

To establish trustworthiness, any in vivo protocol must be a self-validating system. The following methodology outlines how to validate t2MA's efficacy in a murine Pseudomonas aeruginosa infection model, ensuring that both host immunomodulation and pathogen metabolic disruption are captured.

Objective

Quantify the dual antimicrobial and anti-inflammatory efficacy of t2MA during acute P. aeruginosa infection.

Step-by-Step Methodology

Step 1: Animal Acclimation & Grouping

  • Action: Use 8-10 week-old male C57BL/6J mice. Divide into four groups (n=8/group): (1) Sham + Vehicle, (2) Infection + Vehicle, (3) Infection + DMF (Standard Control), (4) Infection + t2MA.

  • Causality: C57BL/6J mice provide a highly standardized genetic background for Th1/M1-dominant immune responses, minimizing baseline immunological noise.

Step 2: Compound Formulation

  • Action: Dissolve t2MA (50 mg/kg) and DMF (50 mg/kg) in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

  • Self-Validation Check: The "Infection + Vehicle" group is critical. It subtracts the baseline inflammatory response caused by DMSO/PEG, ensuring that any observed cytokine reduction is strictly due to the modulator's active moiety.

Step 3: Pathogen Challenge & Treatment

  • Action: Inoculate mice intraperitoneally (i.p.) with 1×107 CFU of P. aeruginosa (PAO1 strain). At 2 hours post-infection, administer the formulated modulators (i.p.).

  • Causality: Intraperitoneal administration of the modulator bypasses first-pass gastrointestinal metabolism, ensuring rapid systemic distribution to the primary site of infection. The 2-hour delay mimics a realistic therapeutic intervention window rather than a prophylactic artifact.

Step 4: Sample Collection

  • Action: Euthanize mice at 24 hours post-infection. Collect blood (via cardiac puncture for serum) and perform a peritoneal lavage using 5 mL of cold PBS.

  • Causality: The 24-hour mark captures the peak of the acute inflammatory cascade (TNF-α, IL-1β) and allows sufficient time for bacterial metabolic intermediates to accumulate to detectable levels.

Step 5: Metabolomic & Cytokine Profiling (The Self-Validating Readout)

  • Action:

    • Cytokine Analysis: Quantify IL-1β and TNF-α in serum and lavage fluid using standard ELISA.

    • Metabolomic Analysis: Use LC-MS/MS to quantify succinate and 2-methylcitrate levels in the lavage fluid.

  • Causality & Trustworthiness: Relying solely on cytokine reduction is insufficient to prove the mechanism of action. If t2MA successfully engages its in vivo targets, we must observe a bottleneck in the 2-MCC[1]. Measuring 2-methylcitrate accumulation confirms upstream PrpD/AcnD/PrpF inhibition, while succinate levels provide a readout for downstream TCA cycle modulation. This dual-readout creates a closed-loop validation of target engagement.

Workflow Visualization

Workflow Acclimation 1. Acclimation (C57BL/6J Mice) Infection 2. P. aeruginosa Infection (i.p.) Acclimation->Infection Treatment 3. t2MA / DMF Administration Infection->Treatment Sampling 4. Blood & Tissue Harvest (24h) Treatment->Sampling Analysis 5. LC-MS/MS & ELISA Profiling Sampling->Analysis

In vivo experimental workflow for validating t2MA efficacy.

References

  • Title: PmiR senses 2-methylisocitrate levels to regulate bacterial virulence in Pseudomonas aeruginosa Source: Science Advances (via PMC) URL: [Link]

  • Title: Structure and Chemical Reaction Mechanism of LigU, an Enzyme That Catalyzes an Allylic Isomerization in the Bacterial Degradation of Lignin Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Systems-Wide Dissection of Organic Acid Assimilation in Pseudomonas aeruginosa Reveals a Novel Path To Underground Metabolism Source: mBio (ASM Journals) URL: [Link]

  • Title: The PrpF protein of Shewanella oneidensis MR-1 catalyzes the isomerization of 2-methyl-cis-aconitate during the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle Source: PLOS One URL: [Link]

Sources

Safety Operating Guide

The Application Scientist’s Guide to Handling (2E)-but-2-ene-1,2,3-tricarboxylate (trans-Aconitic Acid)

Author: BenchChem Technical Support Team. Date: April 2026

(2E)-but-2-ene-1,2,3-tricarboxylate , widely known as trans-aconitic acid, is a fundamental metabolite and a geometric isomer of cis-aconitic acid[1]. While cis-aconitate is a canonical intermediate in the tricarboxylic acid (TCA) cycle, trans-aconitic acid acts as a competitive inhibitor of the enzyme aconitase[2]. For researchers in metabolomics, microbiology, and drug development, handling this compound correctly is critical not only for personnel safety but also for ensuring the integrity of downstream biological assays[3].

As a Senior Application Scientist, I frequently observe laboratories treating organic acids with complacency. This guide provides the definitive, self-validating protocols required to handle, prepare, and dispose of trans-aconitic acid safely and effectively.

Hazard Profile and the Causality of PPE Selection

Although trans-aconitic acid is a naturally occurring compound found in various plants and bacteria[2], its concentrated, purified solid form presents specific occupational hazards. It is formally classified under GHS as a skin irritant (H315) , a serious eye irritant (H319) , and a respiratory tract irritant (H335) .

The causality behind these hazards lies in its molecular structure. As a tricarboxylic acid, it readily donates protons upon contact with moisture. To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Personnel must wear tight-fitting (ANSI Z87.1 or equivalent) rather than standard safety glasses.

    • Causality: The compound is supplied as a fine, off-white powder[4]. If airborne particulates contact the ocular mucosa, they rapidly dissolve in basal tears, causing an immediate, localized drop in pH and severe irritation[5].

  • Skin and Body Protection: Standard nitrile gloves (minimum 0.11 mm thickness) and a fully buttoned lab coat are required[6].

    • Causality: The compound is highly water-soluble (up to 472.5 mg/mL)[1]. If handled with bare hands, natural insensible perspiration is sufficient to dissolve the powder, facilitating dermal absorption and localized acid irritation[5].

  • Respiratory Protection: Handling must be conducted inside a certified Chemical Fume Hood. If a fume hood is unavailable, an N95 or P100 particulate respirator is required.

    • Causality: Weighing and transferring the dry powder generates microscopic dust. Inhalation introduces these acidic particulates to the respiratory tract mucous membranes, triggering the H335 respiratory irritation hazard[5].

Quantitative Chemical and Safety Data

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical and safety parameters of trans-aconitic acid[1][4][7].

ParameterSpecification
IUPAC Name (2E)-prop-1-ene-1,2,3-tricarboxylic acid
CAS Number 4023-65-8
Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
Physical State Off-white to white powder/solid
Aqueous Solubility 472.5 mg/mL
GHS Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)
Storage (Powder) 4°C to Room Temperature (Protect from light)
Storage (Solution) -20°C (1 month) or -80°C (6 months)

Operational Plan: Reagent Preparation Workflow

When preparing trans-aconitic acid for biological assays (e.g., aconitase inhibition studies or metabolomic spiking), researchers often overlook the profound impact of the compound's acidity. Dissolving a tricarboxylic acid in unbuffered water will precipitously drop the pH. If this unneutralized solution is introduced directly into a biological assay, it will denature target proteins and confound experimental results.

The following self-validating protocol ensures both safety and biochemical integrity:

Step-by-Step Methodology: Preparation of a 100 mM Biological Stock Solution
  • Environmental Setup: Don required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood has adequate inward airflow[6].

  • Weighing: Using an anti-static weigh boat, carefully weigh the required mass of trans-aconitic acid.

    • Causality: Anti-static boats minimize the repulsion of the fine powder, preventing aerosolization and respiratory exposure.

  • Primary Dissolution: Transfer the powder to a conical tube and add 80% of the final target volume of double-distilled water (ddH₂O) or a strong biological buffer (e.g., 1M Tris-HCl, pH 8.0). Vortex until visually clear.

  • pH Neutralization (Critical Step): Measure the pH using a micro-electrode. The solution will be highly acidic. Titrate carefully with 1M NaOH until the pH reaches 7.4.

    • Validation: The system is self-validating when the pH stabilizes at 7.4 without precipitation, confirming the formation of the soluble sodium trans-aconitate salt.

  • Volume Adjustment & Filtration: Adjust to the final volume with ddH₂O. Pass the solution through a 0.22 µm PES syringe filter into a sterile container[7].

    • Causality: Filtration sterilizes the solution without the heat degradation associated with autoclaving.

  • Storage: Aliquot the neutralized stock into single-use vials and store at -80°C for up to 6 months, or -20°C for 1 month[7].

Workflow Start 1. Don PPE & Prepare Fume Hood Weigh 2. Weigh trans-Aconitic Acid (Use Anti-Static Boat) Start->Weigh Dissolve 3. Dissolve in Solvent (e.g., ddH2O) Weigh->Dissolve Spill Spill Protocol (Damp Wipe & Dispose) Weigh->Spill If spilled pH 4. Adjust pH to 7.4 (Prevents Denaturation) Dissolve->pH Filter 5. Sterile Filtration (0.22 µm PES) pH->Filter Store 6. Aliquot & Store at -20°C / -80°C Filter->Store

Figure 1: Step-by-step operational workflow for preparing trans-aconitic acid biological stocks.

Spill Response and Disposal Plan

Even with stringent engineering controls, accidental spills occur. The response must be immediate and methodical to prevent widespread laboratory contamination.

Immediate Spill Response
  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood remains operational.

  • Containment: Do NOT use compressed air or a dry broom to sweep the powder, as this will aerosolize the respiratory irritant.

  • Neutralization/Cleanup: Because trans-aconitic acid is highly water-soluble[1], moisten absorbent paper towels with water and gently place them over the spilled powder. Wipe up the dissolved material. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual acidic residue[4].

Disposal Plan

trans-Aconitic acid and its contaminated cleanup materials must not be flushed down the sink. Despite its biological origin, concentrated unneutralized solutions can disrupt local ecological pH levels and violate wastewater regulations[8].

  • Solid Waste: Place contaminated gloves, paper towels, and empty reagent bottles into a sealed, labeled hazardous waste container[8].

  • Liquid Waste: Collect unused stock solutions in a designated aqueous acidic waste carboy.

  • Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations (e.g., EPA/RCRA in the United States) to ensure complete and accurate classification before transferring the waste to a licensed disposal facility[6][9].

References

  • Carl ROTH. "Safety Data Sheet: trans-Aconitic acid - Carl ROTH." carlroth.com.[Link]

  • PubChem - NIH. "trans-Aconitic acid | C6H6O6 | CID 444212." nih.gov.[Link]

  • The ISME Journal | Oxford Academic. "Trans-aconitic acid assimilation system as a widespread bacterial mechanism for environmental adaptation." oup.com.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-but-2-ene-1,2,3-tricarboxylate
Reactant of Route 2
(2E)-but-2-ene-1,2,3-tricarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.